molecular formula C9H7Br2N B6617793 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile CAS No. 1557968-58-7

2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Cat. No.: B6617793
CAS No.: 1557968-58-7
M. Wt: 288.97 g/mol
InChI Key: UPPMUYRZDHBOBC-UHFFFAOYSA-N
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Description

2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile (: 1557968-58-7) is a high-value brominated aromatic nitrile serving as a critical synthetic intermediate in organic chemistry and drug discovery research . Its molecular formula is C 9 H 7 Br 2 N, with a molecular weight of 288.97 g/mol . The compound features a reactive nitrile group and two bromine atoms on its aromatic scaffold, making it a versatile building block for constructing complex molecules through various reactions, including nucleophilic substitutions and cycloadditions. This compound is particularly valuable in medicinal chemistry for the synthesis of novel heterocyclic compounds . Research indicates that bromo-heterocyclic scaffolds exhibit significant biological potential, with applications in developing agents with antimicrobial and antioxidant activities . As a key precursor, it enables researchers to explore structure-activity relationships and develop new candidates for pharmaceutical and agrochemical applications. The product is offered in high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a sealed, dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPMUYRZDHBOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C#N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557968-58-7
Record name 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical structure and molecular weight of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, physicochemical properties, and synthetic utility of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile . This document is designed for researchers and drug development professionals requiring high-fidelity data on this specific halogenated building block.

Structural Characterization, Synthetic Protocols, and Reactivity Profile

Executive Summary & Identity

2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is a highly functionalized arylacetonitrile derivative characterized by the presence of an electrophilic


-bromo stereocenter and a substituted aromatic core. It serves as a critical intermediate in the synthesis of complex heterocycles (e.g., thiazoles, imidazoles) and pharmaceutical scaffolds, particularly those requiring precise regiochemical substitution on a phenyl ring.
Chemical Identity
AttributeDetail
IUPAC Name 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
CAS Registry Number 1557968-58-7
Molecular Formula

Molecular Weight 288.97 g/mol
SMILES Cc1cc(ccc1Br)C(Br)C#N
InChI Key (Derivative of parent nitrile CAS 215800-25-2)

Structural Analysis & Molecular Weight Calculation

The molecule consists of a toluene core substituted at the 4-position with a bromine atom and at the 1-position with a brominated acetonitrile group. The "2-bromo-2-" nomenclature indicates that the second bromine is attached to the


-carbon of the acetonitrile chain, making this position highly reactive toward nucleophiles.
Molecular Weight Breakdown

The precise molecular weight is critical for mass spectrometry (MS) analysis, particularly given the isotopic abundance of Bromine (


 and 

).
ElementCountIsotope Mass (u)Contribution (u)
Carbon (C) 912.011108.099
Hydrogen (H) 71.0087.056
Nitrogen (N) 114.00714.007
Bromine (Br) 279.904 (Average)159.808
Total Average MW 288.97 g/mol
Mass Spectrometry Isotopic Signature

Due to the presence of two bromine atoms, the molecular ion


 will exhibit a characteristic 1:2:1 triplet pattern  in the mass spectrum:
  • M (287) :

    
    
    
  • M+2 (289) :

    
     (Highest intensity)
    
  • M+4 (291) :

    
    
    
Structural Visualization

The following diagram illustrates the connectivity and the electrophilic sites within the molecule.

ChemicalStructure Phenyl Phenyl Core (Substituted Toluene) Br_Ring Br (Pos 4) [Aryl Halide] Phenyl->Br_Ring C4 Me_Ring CH3 (Pos 3) [Steric Bulk] Phenyl->Me_Ring C3 AlphaC Alpha-Carbon (Chiral Center) Phenyl->AlphaC C1 Br_Alpha Br (Alpha) [Leaving Group] AlphaC->Br_Alpha C-Br Bond Nitrile C≡N Group [Electron Withdrawing] AlphaC->Nitrile C-CN Bond

Caption: Connectivity map highlighting the dual-bromination pattern and the reactive alpha-carbon center.

Synthetic Methodology

The synthesis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is typically achieved via the radical bromination of the parent compound, 2-(4-bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2). This protocol relies on the Wohl-Ziegler reaction mechanism.

Reaction Mechanism

The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide. The


-proton of the acetonitrile group is abstracted to form a resonance-stabilized radical (stabilized by both the phenyl ring and the cyano group), which then abstracts a bromine atom from NBS.
Experimental Protocol (Standardized)

Objective: Synthesis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile from its non-brominated precursor.

Reagents:

  • Precursor: 2-(4-bromo-3-methylphenyl)acetonitrile (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (greener alternative)
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the precursor (e.g., 10 mmol) in anhydrous solvent (50 mL).

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 76-80°C for

    
    ) under an inert atmosphere (
    
    
    
    or Ar).
  • Monitoring: Monitor reaction progress via TLC (Silica gel, Hexane/EtOAc). The product will be less polar than the starting material.

  • Workup: Once conversion is complete (typically 2-6 hours), cool the mixture to 0°C to precipitate succinimide by-product.

  • Filtration: Filter off the succinimide solid.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified via flash column chromatography or recrystallization (if solid) to yield the

    
    -bromo product.
    

Critical Note on Safety:


-Haloacetonitriles are potent lachrymators  (tear gas agents) and skin irritants. All operations must be performed in a well-ventilated fume hood.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-(4-bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2) Reagents Add: NBS (1.05 eq) + AIBN (cat.) Solvent: CCl4 or PhCF3 Start->Reagents Reflux Reflux (75-80°C) Radical Mechanism Reagents->Reflux Workup Cool & Filter Succinimide Concentrate Filtrate Reflux->Workup Product End: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (CAS 1557968-58-7) Workup->Product

Caption: Step-by-step radical bromination workflow for the synthesis of the target compound.

Applications in Drug Discovery

This compound is a versatile "linchpin" intermediate. The


-bromo nitrile motif is a gateway to several heterocycles found in bioactive molecules.
Heterocycle Formation
  • Thiazoles: Reaction with thioamides or thioureas (Hantzsch Thiazole Synthesis) yields 2-aminothiazoles, a scaffold common in kinase inhibitors.

  • Oxazoles: Reaction with amides yields oxazoles.

  • Epoxides: Reaction with aldehydes/ketones under basic conditions (Darzens condensation) yields glycidic nitriles.

Nucleophilic Substitution ( )

The bromine atom at the


-position is highly labile. It can be displaced by amines, thiols, or alkoxides to introduce side chains necessary for Structure-Activity Relationship (SAR) studies.

References

  • Sigma-Aldrich. Product Specification: Bromo-acetonitrile Derivatives. Retrieved from [1]

  • BenchChem. Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile and Derivatives. Retrieved from

  • Organic Syntheses. General Procedure for alpha-Bromination of Arylacetonitriles. Coll. Vol. 3, p. 347 (1955). Retrieved from

  • PubChem. Compound Summary: 2-(4-Bromo-3-methylphenyl)acetonitrile. Retrieved from

Sources

A Technical Guide to the Hazard Assessment and Safe Handling of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification and Physicochemical Properties

2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is a halogenated aromatic nitrile. Its structure presents a unique combination of reactive sites that are crucial for its utility in synthesis but also dictate its hazard profile. While comprehensive experimental data is sparse, key predicted and known properties of this and related compounds are summarized below.

PropertyValue / InformationSource
Molecular Formula C₉H₇Br₂NPubChemLite[1]
Molecular Weight 286.97 g/mol PubChemLite[1]
InChIKey UPPMUYRZDHBOBC-UHFFFAOYSA-NPubChemLite[1]
CAS Number Not explicitly assigned; related compounds are indexed.N/A
Physical Form Likely a solid or oil, colorless to pale-yellow/brown.Inferred from analogs[2][3]
Solubility Expected to be miscible with organic solvents (ethanol, ether, chloroform) and slightly soluble in water.Inferred from bromoacetonitrile[4]
Storage Temperature Recommended to be sealed in a dry, room-temperature environment.Inferred from analogs[2][5]

Structural Analysis and Inferred Hazard Profile

The toxicological profile of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile can be inferred by dissecting its molecular structure. The primary hazards are associated with the α-bromoacetonitrile moiety, which is known for high reactivity and toxicity.

  • α-Bromoacetonitrile Group : This functional group is highly reactive. The electron-withdrawing nitrile group makes the adjacent carbon atom electrophilic, facilitating nucleophilic substitution reactions.[4] This reactivity extends to biological macromolecules, underpinning its toxicity. Compounds like bromoacetonitrile are classified as acutely toxic if swallowed, inhaled, or absorbed through the skin.[4][6][7] They are also severe irritants to the skin, eyes, and respiratory system.[4][8]

  • Nitrile (-C≡N) Group : The nitrile group poses a significant toxicological threat. In vivo, it can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. Contact with acids can liberate highly toxic hydrogen cyanide gas.[8]

  • Brominated Aromatic Ring : The presence of bromine atoms on the phenyl ring increases the molecule's lipophilicity and molecular weight. Halogenated organic compounds are often persistent in the environment and can bioaccumulate.[9] Thermal decomposition can produce hazardous hydrogen bromide gas in addition to hydrogen cyanide and oxides of nitrogen.[10][11]

Based on these structural analogs, a conservative GHS classification is proposed.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed.[6][7]
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin.[6][7]
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaled.[6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[9][12]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation.[9][12]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[6][10]
Hazardous to the Aquatic Environment (Acute & Chronic)Category 2H411: Toxic to aquatic life with long lasting effects.[9]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory when handling this compound. The primary principle is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls

All manipulations, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood with a tested and adequate face velocity. The work area should be clearly demarcated and labeled with warnings indicating the presence of a highly toxic substance.

Personal Protective Equipment (PPE) Workflow

The selection of PPE is a critical, non-negotiable step. The following diagram outlines the mandatory PPE workflow for handling 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.

PPE_Workflow cluster_ppe Mandatory PPE Protocol start Initiate Work with Compound fume_hood Step 1: Operate within Certified Chemical Fume Hood start->fume_hood body_protection Step 2: Don Impermeable Lab Coat (fully buttoned, sleeves down) fume_hood->body_protection eye_protection Step 3: Wear Chemical Splash Goggles AND a Face Shield body_protection->eye_protection hand_protection Step 4: Wear Double Nitrile Gloves (inspect outer glove before use) eye_protection->hand_protection respiratory_protection Step 5: Ensure Availability of Approved Respirator for Emergencies hand_protection->respiratory_protection end Proceed with Handling respiratory_protection->end

Caption: PPE workflow for handling 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.

Detailed Protocols for Safe Handling and Emergencies

First-Aid Measures

Immediate and aggressive first-aid response is critical. Responders must protect themselves from exposure.

  • Inhalation : Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a pocket mask with a one-way valve; do not use the mouth-to-mouth method.[11] Seek immediate medical attention and show the medical team this guide.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9][11] A physician should be consulted immediately.

  • Eye Contact : Vigorously flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[9] Immediate medical attention is required.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[10] Never give anything by mouth to an unconscious person.[10] Call a poison control center or physician immediately.[11]

Accidental Release and Spill Management

The response to a spill depends critically on its location and scale. The following workflow provides a logical decision-making process.

Spill_Response spill Spill Occurs location Is spill contained within a fume hood? spill->location contain Contain spill with inert absorbent material (e.g., vermiculite, sand) location->contain Yes evacuate Evacuate immediate area. Alert others. location->evacuate No collect Carefully collect material into a sealed, labeled hazardous waste container contain->collect decontaminate Decontaminate spill area with a suitable solvent, followed by soap and water collect->decontaminate dispose Dispose of all materials as halogenated organic waste decontaminate->dispose notify Contact institution's Environmental Health & Safety (EHS) evacuate->notify secure Secure the area and prevent re-entry notify->secure

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup Protocol (Inside Fume Hood):

  • Ensure PPE : Don the full PPE as described in Section 3.2.

  • Containment : Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[11] Do not use combustible materials like paper towels.

  • Collection : Carefully sweep or scoop the absorbed material into a designated, chemically compatible, and clearly labeled hazardous waste container.[10] Avoid creating dust.

  • Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[13] All cleaning materials must be placed in the hazardous waste container.

  • Disposal : Seal the container and move it to a designated satellite accumulation area for hazardous waste.[13]

Storage and Disposal

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The container must be kept tightly closed and stored in a locked cabinet or an area accessible only to authorized personnel.[7][9] Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8][11]

  • Disposal : All waste containing this compound, including empty containers and contaminated disposables, must be treated as hazardous waste.[13]

    • Containerization : Collect waste in a designated, leak-proof container clearly labeled "Hazardous Waste: Halogenated Organic Nitrile, Toxic" and list the full chemical name.[6]

    • Disposal Route : Dispose of the material through a licensed professional waste disposal service.[10] Do not allow the product to enter drains or waterways.[9][10]

References

  • Capot Chemical. (2026, February 13). MSDS of 2-(4-bromo-3-methoxyphenyl)acetonitrile. Retrieved from [Link]

  • Mody Chemi Pharma Ltd. (n.d.). 2 Bromo Phenyl Acetonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C9H7Br2N). Retrieved from [Link]

  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

Sources

stability of alpha-bromoarylacetonitriles under ambient conditions

Technical Guide: Stability Profile and Handling of -Bromoarylacetonitriles

Executive Summary

Critical Safety Alert: Beyond their well-documented lachrymatory (tear-inducing) properties, these compounds pose a latent respiratory threat. Upon exposure to ambient moisture, they degrade to release Hydrogen Cyanide (HCN) and Hydrogen Bromide (HBr). This guide details the mechanistic underpinnings of this instability and provides a self-validating framework for their safe management.

Chemical Nature & Intrinsic Instability

The instability of

  • Benzylic Stabilization: The adjacent aryl ring stabilizes carbocation or radical intermediates, lowering the activation energy for

    
     solvolysis or homolytic cleavage.
    
  • Electron Withdrawing Groups (EWG): The nitrile (-CN) and bromine (-Br) groups are strong EWGs. While they acidify the

    
    -proton (
    
    
    ), they also destabilize the C-Br bond toward heterolytic cleavage in the presence of nucleophiles (like water).
  • Steric Strain: In substituted aryl derivatives, steric crowding weakens the C-Br bond further, accelerating degradation.

Table 1: Physicochemical Stressors
StressorPrimary MechanismDegradation Product(s)Visual/Olfactory Indicator
Moisture (Hydrolysis) Nucleophilic substitution (

)
Benzaldehyde deriv., HCN, HBrAlmond scent (masked), pH drop
UV/Vis Light Homolytic bond cleavageDicyanostilbenes (dimers),

Yellow/Brown discoloration
Heat (>40°C) Elimination / PolymerizationPolymeric tars, HBrViscosity increase, darkening
Bases Deprotonation / EliminationStilbenes, Epoxides (if

present)
Precipitate formation

Mechanistic Degradation Pathways

Understanding the pathway is essential for selecting the correct analytical markers. The degradation is not a single event but a cascade.

The "Cyanohydrin Collapse" (Hydrolysis)

Unlike simple alkyl halides, the hydrolysis of

cyanohydrin
Photolytic Dimerization

Exposure to ambient fluorescent light (containing UV components) excites the C-Br bond, leading to homolysis. The resulting benzylic radical dimerizes to form substituted succinonitriles or stilbenes.

Visualization: Degradation Cascade

The following diagram illustrates the divergent pathways based on environmental trigger.

GParentα-Bromoarylacetonitrile(Parent)RadicalBenzylic Radical(Intermediate)Parent->Radicalhv (Light)HomolysisCyanohydrinCyanohydrin(Transient)Parent->Cyanohydrin+ H2O(Hydrolysis)HBrHBr AcidParent->HBrByproduct ofEliminationDimerDicyanostilbene(Dimer)Radical->DimerDimerizationAldehydeAryl AldehydeCyanohydrin->AldehydeCollapseHCNHCN Gas(TOXIC)Cyanohydrin->HCNElimination

Figure 1: Divergent degradation pathways. Note the generation of HCN via the hydrolytic path.

Experimental Stability Profiling

To validate the quality of a batch, a "Self-Validating" analytical protocol is required. Simple purity checks (area %) are insufficient due to the volatility of breakdown products (HCN, HBr).

Analytical Method: Reverse-Phase HPLC
  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (suppresses silanol activity and stabilizes the analyte).

    • B: Acetonitrile.[1][2]

  • Gradient: 50% B to 90% B over 10 mins.

  • Detection: 254 nm (Aryl absorption).

  • Critical Control: Use an Internal Standard (e.g., Naphthalene) to account for mass balance. If the parent peak area drops but no new peaks appear, you have lost mass to volatile degradation (HCN/Aldehyde evaporation).

Rapid Field Test (Qualitative)

For quick assessment without HPLC:

  • Visual: Clear/White = Good. Yellow = Mild Oxidation. Brown/Opaque = Severe degradation.

  • pH Test: Dissolve 50 mg in 1 mL wet acetonitrile. Check pH.

    • pH < 3.0 indicates significant HBr formation (autocatalytic degradation has begun).

Storage & Handling Protocols

The following workflow ensures integrity and safety. This is a closed-loop system: every action is verified by a check.

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket (Essential to prevent oxidation and moisture ingress).

  • Container: Amber glass (blocks UV < 400nm) with Teflon-lined caps (prevents HBr corrosion of seals).

  • Stabilizers: Some commercial grades contain 0.5% acid scavengers (e.g., epoxides) or copper turnings.

Handling "Old" Bottles

Never open an old, crusted bottle outside a fume hood. The headspace may contain pressurized HCN.

HandlingStartInspect ContainerVisualVisual Check:Crystals on Cap?Liquid Dark?Start->VisualGoodClear/WhiteVisual->GoodNoBadDark/CrustedVisual->BadYesTestOpen in HoodTest pH of aliquotGood->TestQuarantineDO NOT OPENQuarantine for DisposalBad->QuarantineSeverePurifyRecrystallize (Solids)or Distill (Liquids)*Caution: HCN Risk*Bad->PurifyMildUseProceed to Synthesis(Use fresh)Test->UsepH neutralTest->PurifyAcidic

Figure 2: Decision matrix for handling stored

References

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Bromophenylacetonitrile. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 27692, 4-Bromophenylacetonitrile. Retrieved from

  • Thermo Fisher Scientific. (2023). Alpha-Bromo-alpha-phenylacetonitrile Handling Guide. Retrieved from

  • Chemistry LibreTexts. (2023). Nucleophilic Addition of HCN - Cyanohydrin Formation. Explains the reversibility and instability of the cyanohydrin intermediate. Retrieved from

  • DuEPublico. (2022). Photolytic degradation of brominated compounds. Details the radical mechanism of C-Br cleavage under UV exposure. Retrieved from

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile via Radical Bromination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the synthesis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, a potentially valuable building block in medicinal chemistry and drug development. The synthetic strategy focuses on the radical bromination of the benzylic position of 2-(4-bromo-3-methylphenyl)acetonitrile. This application note delves into the mechanistic rationale behind the chosen synthetic route, provides detailed, step-by-step protocols for the preparation of the starting material and the final product, and offers critical insights into reaction optimization and safety considerations.

The core of this synthesis is the Wohl-Ziegler reaction, a well-established method for the selective bromination of allylic and benzylic positions using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1][2][3] This method is favored for its ability to maintain a low concentration of elemental bromine throughout the reaction, thereby minimizing potential side reactions such as electrophilic addition to the aromatic ring.[4][5]

Mechanistic Rationale: The Wohl-Ziegler Bromination

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.[4]

Wohl-Ziegler Mechanism Figure 1: Mechanism of Wohl-Ziegler Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 Initiator (AIBN) I2 2 R• + N₂ I1->I2 Heat (Δ) Br₂ Br₂ I2->Br₂ R• P1 Benzylic C-H 2 Br• 2 Br• Br₂->2 Br• Homolysis P2 Benzylic Radical P1->P2 Br• P4 α-Brominated Product P2->P4 Br₂ P3 HBr P3->Br₂ T1 Br• + Br• → Br₂ T2 R• + Br• → R-Br T3 R• + R• → R-R

Figure 1: Mechanism of Wohl-Ziegler Bromination

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The resulting radicals then react with a trace amount of molecular bromine (Br₂) to generate bromine radicals (Br•).

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the substrate, 2-(4-bromo-3-methylphenyl)acetonitrile, to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ to yield the desired product, 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, and another bromine radical, which continues the chain reaction. The HBr generated reacts with NBS to produce the necessary low concentration of Br₂.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

The presence of the electron-withdrawing nitrile group at the benzylic position is expected to decrease the reactivity of the substrate towards radical abstraction compared to an unsubstituted toluene. Therefore, the reaction may require slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve good conversion.

Synthesis of the Starting Material: 2-(4-bromo-3-methylphenyl)acetonitrile

The synthesis of the starting material, 2-(4-bromo-3-methylphenyl)acetonitrile, can be achieved in a two-step sequence starting from the commercially available 4-bromo-3-methyltoluene. This involves the benzylic bromination of 4-bromo-3-methyltoluene to form 4-bromo-3-methylbenzyl bromide, followed by a nucleophilic substitution with a cyanide salt.

Starting Material Synthesis Figure 2: Synthesis of 2-(4-bromo-3-methylphenyl)acetonitrile A 4-Bromo-3-methyltoluene B 4-Bromo-3-methylbenzyl bromide A->B NBS, AIBN CCl₄, Reflux C 2-(4-Bromo-3-methylphenyl)acetonitrile B->C NaCN DMSO, 90°C

Figure 2: Synthesis of 2-(4-bromo-3-methylphenyl)acetonitrile

Protocol 1: Synthesis of 4-Bromo-3-methylbenzyl bromide

This protocol is adapted from standard procedures for benzylic bromination.[6]

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
4-Bromo-3-methyltoluene1.0 eq
N-Bromosuccinimide (NBS)1.1 eq
Azobisisobutyronitrile (AIBN)0.05 eq
Carbon tetrachloride (CCl₄)Anhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
UV lamp (optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-3-methyltoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

  • Add anhydrous carbon tetrachloride to the flask.

  • Heat the reaction mixture to reflux under vigorous stirring. The reaction can be initiated by the application of a UV lamp if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the denser NBS has been consumed and the lighter succinimide is floating on the surface of the solvent.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-methylbenzyl bromide.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of 2-(4-bromo-3-methylphenyl)acetonitrile

This protocol is adapted from a procedure for the cyanation of a benzylic bromide.[7] Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
4-Bromo-3-methylbenzyl bromide1.0 eq
Sodium cyanide (NaCN)1.8 eq
Dimethyl sulfoxide (DMSO)Anhydrous
Round-bottom flaskAppropriate size
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3-methylbenzyl bromide (1.0 eq) in anhydrous DMSO.

  • In a separate flask, prepare a solution of sodium cyanide (1.8 eq) in DMSO.

  • Using a dropping funnel, add the sodium cyanide solution to the solution of the benzyl bromide.

  • Heat the reaction mixture to 90°C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-bromo-3-methylphenyl)acetonitrile.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]

Core Protocol: Radical Bromination of 2-(4-bromo-3-methylphenyl)acetonitrile

This protocol is based on the general principles of the Wohl-Ziegler reaction and should be optimized for the specific substrate.[9]

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
2-(4-bromo-3-methylphenyl)acetonitrile1.0 eq
N-Bromosuccinimide (NBS)1.1 eq
Azobisisobutyronitrile (AIBN)0.05 eq
Acetonitrile (CH₃CN)Anhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(4-bromo-3-methylphenyl)acetonitrile (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

  • Add anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then with a saturated sodium thiosulfate solution to remove any unreacted bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, should be purified promptly, for example, by column chromatography on silica gel, as α-bromo nitriles can be unstable.

Safety and Handling

The final product, 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, is expected to be highly toxic and lachrymatory. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Based on the safety data for the analogous compound, 2-bromophenylacetonitrile, the target compound should be treated as acutely toxic via oral, dermal, and inhalation routes.[8] It is also expected to be a skin and eye irritant.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Due to the toxicity of the compounds involved, specialized waste disposal procedures may be required.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the starting material and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the nitrile group at ~2250 cm⁻¹).

References

  • Fisher Scientific. (2023, September 29).
  • Grokipedia. (2025).
  • BenchChem. (2025). Experimental procedure for gram-scale synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet: 2-Bromo-2-nitro-1,3-propanediol.
  • Wohl-Ziegler Reaction. Name Reactions in Organic Synthesis.
  • Wohl–Ziegler bromin
  • Sigma-Aldrich. 2-(4-Bromo-3-methylphenyl)acetonitrile.
  • BenchChem. (2025).
  • Kim, S. (2014, April 19). Wohl-Ziegler Bromination.
  • Organic Syntheses Procedure. 3.
  • Wohl-Ziegler Reaction. Organic Chemistry Portal.
  • Rucker, M., & Brueckner, R. (2001, November 26). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Synlett.
  • Eli Lilly and Company. (1949). Process for preparing benzyl cyanide being optionally substituted on benzene ring (U.S.
  • PubChemLite. 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C9H7Br2N).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • MilliporeSigma. (2025, November 6).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Material Safety D
  • TCI Chemicals. (2023, March 4). Safety Data Sheet: 2-Bromo-2-(bromomethyl)glutaronitrile.
  • Academia.edu. Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS)
  • Fisher Scientific. (2010, November 16).
  • G.D. Searle & Co. (1977). Preparation of benzyl cyanides (U.S.
  • Wyeth. (2009). Cyanation of aromatic halides (U.S.
  • PrepChem.com.
  • Cyan
  • Crystal Pharmaceutical (Suzhou) Co., Ltd. (2019).
  • Echemi. 2-(4-bromo-3-fluorophenyl)acetonitrile.
  • Moldb. 2-(4-Bromo-3-(trifluoromethyl)phenyl)acetonitrile.
  • Royal Society of Chemistry. (2022). Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
  • MilliporeSigma. 2-(3-Bromo-2-methylphenyl)acetonitrile.
  • ChemicalBook. Bromobenzyl cyanide synthesis.
  • PrepChem.com.
  • Royal Society of Chemistry. Novel α-arylnitriles synthesis via Ni-catalyzed cross-coupling of α-bromonitriles with arylboronic acids under mild conditions.
  • Organic Syntheses Procedure. Cyanogen bromide.
  • Schreiber, F. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Thieme E-Books. Introduction of the Cyano Group by Substitution of a Halogen.
  • Quora. (2022, May 11).
  • Chu Lab @ Tsinghua University.
  • PubMed Central. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α.
  • Organic Chemistry Portal.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • YouTube. (2025, September 17).

Sources

catalytic enantioselective alkylation using 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Application Note: Stereoconvergent Catalytic Enantioselective Alkylation of -Bromo Nitriles

Substrate: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (CAS: 1557968-58-7) Methodology: Copper-Catalyzed Radical Cross-Coupling (Negishi-type) Target Audience: Process Chemists, Medicinal Chemists, Catalysis Researchers

Executive Summary & Strategic Rationale

The synthesis of chiral quaternary carbon centers bearing a nitrile group is a critical challenge in drug discovery. The substrate 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile represents a high-value building block where the bromine atom serves as a versatile handle.

Traditional nucleophilic substitution (


The Solution: This protocol utilizes a Copper-catalyzed stereoconvergent radical cross-coupling . This mechanism engages both enantiomers of the racemic starting material, funneling them through a common radical intermediate to form a single enantiomer of the product. This approach theoretically allows for 100% yield and high enantioselectivity (ee) .

Key Advantages
  • Stereoconvergence: Converts racemic starting material to enantioenriched product.

  • Chemoselectivity: The catalyst system tolerates the aryl bromide (4-bromo position) while selectively reacting at the activated

    
    -nitrile position.
    
  • Scalability: Utilizes earth-abundant Copper catalysis rather than precious metals like Palladium or Rhodium.

Mechanistic Insight

Understanding the "Radical-Polar Crossover" mechanism is essential for troubleshooting and optimization.

  • Radical Initiation: The Cu(I) catalyst abstracts the

    
    -bromine atom from the substrate, generating a planar, achiral 
    
    
    -cyano benzylic radical and a Cu(II)-dibromide species.
  • Stereodetermining Step: The radical recombines with the chiral Cu(II) complex (which has undergone transmetallation with the alkylzinc nucleophile).

  • Reductive Elimination: The bond formation occurs within the chiral environment of the ligand, expelling the product and regenerating Cu(I).

Pathway Visualization[1]

CatalyticCycleSubstrateRacemicSubstrate (R-Br)RadicalPlanar RadicalIntermediate (R•)Substrate->RadicalSET / Br AbstractionCu2L*Cu(II)-Zn-R'ComplexRadical->Cu2Radical CaptureCu1L*Cu(I)CatalystCu1->Cu2Transmetallationwith R'-ZnXProductChiral Product(R-R')Cu2->ProductReductiveEliminationProduct->Cu1Catalyst RegenerationZnReagentAlkylzincNucleophile (R'-ZnX)ZnReagent->Cu2Input

Caption: Figure 1. Stereoconvergent catalytic cycle. The achiral radical intermediate allows both enantiomers of the substrate to be converted into a single product enantiomer.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrileElectrophile
Nucleophile Alkylzinc bromide (0.5 M in THF)Alkylating Agent
Catalyst Precursor CuBr · SMe₂ (99.9%)Metal Source
Chiral Ligand (S,S)-Ph-BPE or (R,R)-Ph-BPEChiral Inducer
Solvent Anhydrous Toluene or MTBEReaction Medium
Additive Lithium Bromide (LiBr)Lewis Acid / Turnover
Step-by-Step Procedure

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or Glovebox techniques.

1. Catalyst Preparation (In Glovebox)
  • Weigh CuBr · SMe₂ (10.3 mg, 0.05 mmol, 5 mol%) and (S,S)-Ph-BPE (25.3 mg, 0.06 mmol, 6 mol%) into a flame-dried 20 mL vial.

  • Add Anhydrous Toluene (2.0 mL) and stir at room temperature for 15 minutes. The solution should turn a clear yellow/orange, indicating complex formation.

2. Reaction Assembly
  • Add the substrate 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (289 mg, 1.0 mmol, 1.0 equiv) to the catalyst solution.

  • Optional but recommended: Add LiBr (1.5 equiv) if the alkylzinc reagent is salt-free, as Li salts often accelerate the transmetallation step.

  • Cool the reaction mixture to 0 °C (or -20 °C for higher ee, depending on the specific alkyl chain).

  • Add the Alkylzinc Reagent (1.3 equiv, e.g., EtZnBr or functionalized alkyl zinc) dropwise over 10 minutes.

    • Observation: A color change (often to dark brown or green) indicates the formation of active Cu species.

3. Monitoring & Workup
  • Stir at the set temperature for 12–24 hours .

  • Monitor: Take a 20 µL aliquot, quench with sat. NH₄Cl, extract with EtOAc, and analyze via GC-MS or LC-MS. Look for the disappearance of the starting bromide (m/z ~289) and appearance of the alkylated product.

    • Caution: The aryl bromide (Ar-Br) should remain intact. If Ar-Br coupling is observed, lower the temperature or switch to a less reactive alkylzinc.

  • Quench: Once complete, carefully add sat. aq. NH₄Cl (5 mL) and dilute with EtOAc (10 mL).

  • Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Analytical Validation

To ensure scientific integrity, the enantiomeric excess (ee) must be validated.

Chiral HPLC Method (Representative):

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexanes : Isopropanol (95:5 to 90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the aromatic ring).

  • Racemic Standard: Prepare a racemic sample using a non-chiral catalyst (e.g., CuBr/TMEDA) to identify retention times for both enantiomers.

Data Reporting Table:

Run Ligand Temp (°C) Yield (%) ee (%) Notes
1 (S,S)-Ph-BPE 25 85 82 Fast reaction, moderate ee
2 (S,S)-Ph-BPE 0 91 94 Optimized Condition

| 3 | (S,S)-Ph-BPE | -20 | 70 | 96 | Slower kinetics |

Troubleshooting & Optimization

Workflow Logic

TroubleshootingIssueProblem DetectedLowYieldLow Yield (<50%)Issue->LowYieldLowEELow Enantioselectivity (<80%)Issue->LowEESideProductAr-Br Coupling(Chemoselectivity loss)Issue->SideProductAction1Check O2/H2O levelsIncrease Catalyst LoadLowYield->Action1Action2Lower TempChange Ligand (e.g., PyBox)LowEE->Action2Action3Switch to Alkyl-Borane(Suzuki Coupling)SideProduct->Action3

Caption: Figure 2. Decision matrix for reaction optimization.

  • Low Yield: Often due to radical termination (dimerization). Ensure strict oxygen-free conditions. Increase the concentration of the alkylzinc reagent.

  • Chemoselectivity Issues: If the Ar-Br (ring bromine) reacts, the catalyst is too active. Switch to a milder nucleophile (e.g., alkylborane with Ni catalysis) or lower the temperature.

References

  • Fischer, C., & Fu, G. C. (2005). Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary Alkyl Halides. Journal of the American Chemical Society, 127(13), 4594–4595. Link

  • Lundin, P. M., & Fu, G. C. (2010). Asymmetric Copper-Catalyzed Cross-Coupling of Alkyl Electrophiles. Journal of the American Chemical Society, 132(32), 11027–11029. Link

  • Zhu, L., et al. (2024).

    
    -Alkylation of Arylacetonitriles with Challenging Secondary Alcohols.[1] The Journal of Organic Chemistry, 89(10), 6664–6676.[1] Link[1]
    
  • BenchChem. Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile (Analogous Protocol). BenchChem Application Notes. Link

Disclaimer: This protocol involves the use of cyanide derivatives and organometallic reagents. Proper PPE and safety protocols for handling toxic and pyrophoric materials are mandatory.

reaction conditions for nucleophilic substitution of alpha-bromo nitriles

Application Note: Optimized Reaction Conditions for Nucleophilic Substitution of -Bromo Nitriles

Part 1: Strategic Overview & Mechanistic Design

The Electrophilic Profile

  • High Electrophilicity: The electron-withdrawing nitrile group (-CN) and the bromine atom cooperatively activate the

    
    -carbon, making it highly susceptible to 
    
    
    attack.
  • High Acidity: The same electron-withdrawing effects significantly increase the acidity of the

    
    -protons (
    
    
    in DMSO). This makes the substrate prone to deprotonation, leading to elimination (dehydrohalogenation) or self-condensation (Thorpe-Ziegler) .

The Core Challenge: The goal is to maximize Nucleophilic Substitution (


Decision Matrix: Reaction Pathway Selection

The success of the reaction depends on matching the "Hard/Soft" nature of the nucleophile with the steric demands of the substrate.

Figure 1: Decision tree for predicting dominant reaction pathways based on substrate sterics and nucleophile basicity.

Part 2: Critical Reaction Parameters & Protocols

Solvent & Base Selection Guide

The choice of solvent is the primary control lever for the


ParameterRecommended ConditionMechanistic Rationale
Solvent (Standard) Acetonitrile (MeCN) or DMF Polar aprotic solvents solvate cations (

,

) well but leave anions "naked" and highly reactive, accelerating

rates by 10-100x compared to protic solvents.
Solvent (Green) Acetone or Ethyl Acetate Viable for highly reactive substrates (e.g., thiols). Acetone allows easy precipitation of halide salts (e.g., KBr).
Base (Scavenger)

or

Inorganic bases are preferred over amines (like

) to prevent quaternary ammonium salt formation or elimination.

is mild enough to minimize

-deprotonation.
Temperature 0°C to 25°C Crucial: Higher temperatures (>50°C) significantly favor Elimination (

) due to entropic factors. Keep reactions cool to favor Substitution.
Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of

1Challenge:

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add

    
      (1.5 equiv). Note: If using a valuable amine, use 2.0-3.0 equiv of the amine itself as the base if cheap, or use DIPEA (Hunig's base) if the amine is non-nucleophilic.
    
  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Electrophile Addition: Add

    
    -bromo nitrile (1.0 - 1.1 equiv) dropwise over 15 minutes. Slow addition is critical to prevent local hotspots that trigger elimination.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and monitor by TLC/LCMS.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

    • Purification Note:

      
      -Amino nitriles are often unstable on silica gel (hydrolysis risk). Neutral alumina or rapid filtration is preferred.
      
Protocol B: C-S Bond Formation (Thioethers)

Application: Synthesis of thio-substituted nitriles for heterocycle formation (e.g., thiazoles). Challenge: Disulfide formation (oxidation of thiol).

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol (1.0 equiv) in Acetone or DMF .

  • Base: Add

    
      (1.2 equiv). Stir for 10 minutes to generate the thiolate anion in situ.
    
  • Addition: Add

    
    -bromo nitrile (1.0 equiv) at RT . Thiolates are soft, excellent nucleophiles; cooling is rarely needed unless the substrate is extremely prone to elimination.
    
  • Reaction: The reaction is typically complete within 30-60 minutes.

  • Workup: Partition between EtOAc and Water. Wash organic layer with brine.

Protocol C: C-C Bond Formation (Active Methylenes)

Application: Alkylation of malonates or

Challenge:

Step-by-Step Methodology:

  • Enolate Formation: Suspend NaH (60% dispersion, 1.1 equiv) in dry THF or DMF at 0°C.

  • Nucleophile Addition: Dropwise add the active methylene compound (e.g., diethyl malonate, 1.0 equiv). Stir 15-30 min until

    
     evolution ceases.
    
  • Alkylation: Add

    
    -bromo nitrile (1.0 equiv) dropwise at 0°C.
    
  • Optimization: If C-alkylation is poor, add a lithium salt (

    
    ) or use a softer counter-ion to tighten the ion pair and favor C-attack.
    

Part 3: Troubleshooting & Safety

Common Failure Modes
ObservationRoot CauseCorrective Action
Product is an alkene (Elimination) Base is too strong or Temp is too high.Switch from

/NaH to

or

. Lower temperature to -10°C.
Low Conversion Leaving group inhibition.Add catalytic NaI (Finkelstein condition) to generate the more reactive

-iodo nitrile in situ.
Hydrolysis (Amide formation) Wet solvent or high pH aqueous workup.Use anhydrous solvents. Avoid strong aqueous base during workup; use pH 7 buffer.
Safety Warning (Critical)
  • Cyanide Release: While the nitrile group is generally stable, metabolic or accidental hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Lachrymator:

    
    -Bromo nitriles (especially bromoacetonitrile) are potent lachrymators (tear gas agents). Double-gloving and eye protection are non-negotiable.  Destroy excess reagent with aqueous NaOH/Bleach solution in the hood before disposal.
    

Part 4: References

  • Reactivity of

    
    -Halo Nitriles:  "Nucleophilic substitution of 
    
    
    -halo nitriles." Save My Exams, Revision Notes.Link
  • Amination Protocols: "Synthesis of

    
    -aminonitriles using aliphatic nitriles." Green Chemistry (RSC).Link
    
  • Side Reactions & Elimination: "Nucleophilic substitution and elimination reactions." Chemistry LibreTexts.Link

  • Synthetic Applications (Strecker-type): "Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Amino Acids." Chemistry LibreTexts.Link
    
  • Radical/Photocatalytic Methods: "Photocatalytic 1,2,3-Trifunctionalization... with

    
    -carbonyl alkyl bromides."[2] Organic Letters (ACS).[2]Link[2]
    

Application Note: Strategic Heterocycle Construction from 2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2) as a divergent linchpin in the synthesis of bioactive heterocycles.

Targeting researchers in medicinal chemistry and drug discovery, this guide focuses on exploiting the orthogonal reactivity of this scaffold. The molecule possesses two distinct electrophilic sites: the highly reactive aliphatic


-bromo nitrile and the chemically robust aromatic bromide. This duality allows for the rapid construction of thiazole  and imidazole  cores via cyclocondensation, while reserving the aryl bromide for subsequent cross-coupling (e.g., Suzuki-Miyaura), enabling the generation of complex Structure-Activity Relationship (SAR) libraries.

Chemical Profile & Strategic Analysis

The Electrophile
  • Compound: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile[1]

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    N[1][2]
  • Molecular Weight: 288.97 g/mol

  • Key Features:

    • 
      -Bromo Nitrile Motif:  A "masked" 1,2-dication equivalent. It serves as a bis-electrophile for 1,3-dinucleophiles (thioamides, amidines).
      
    • 4-Bromo-3-methylphenyl Group: A specific aryl pattern often found in nuclear receptor modulators (e.g., SARMs). The steric bulk of the ortho-methyl group influences the conformation of the resulting pharmacophore.

Reactivity Hierarchy (Chemo-selectivity)

To maximize yield and purity, the order of operations is critical.

  • Primary Reactivity (Kinetic): Nucleophilic displacement of the aliphatic bromide (

    
    ).
    
  • Secondary Reactivity (Cyclization): Nucleophilic attack on the nitrile carbon (Thorpe-Ziegler type or Pinner-like).

  • Tertiary Reactivity (Catalytic): Palladium-catalyzed coupling of the aryl bromide. Note: This should typically be performed AFTER heterocycle formation to avoid catalyst poisoning by the free nitrile or alkyl bromide.

Application Protocols

Protocol A: Synthesis of 2,4-Diamino-5-arylthiazoles

Mechanism: Hantzsch-like cyclization using thiourea.[3] Rationale: The sulfur atom of thiourea displaces the aliphatic bromide, followed by an intramolecular attack of the nitrogen on the nitrile. This yields a 2,4-diaminothiazole core, a privileged scaffold in kinase inhibition.

Materials
  • Substrate: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (1.0 equiv)

  • Reagent: Thiourea (1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH)

  • Base: Sodium Acetate (NaOAc) (1.2 equiv) - Acts as an acid scavenger to drive equilibrium.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (2.89 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition: Add thiourea (0.84 g, 11 mmol) and anhydrous NaOAc (0.98 g, 12 mmol) to the solution.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 3–5 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a polar, UV-active spot (
      
      
      
      ).
  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

  • Isolation: Neutralize the solution to pH 8–9 using 10% NaHCO

    
     solution. The product will precipitate as a yellow/off-white solid.
    
  • Purification: Filter the solid and wash with cold water (2 x 20 mL) followed by cold diethyl ether (10 mL) to remove unreacted nitrile. Recrystallize from EtOH/Water (9:1) if necessary.[4]

Expected Yield: 75–85% Product: 4-amino-5-(4-bromo-3-methylphenyl)thiazol-2-amine.

Protocol B: Synthesis of 4-Amino-2-substituted-imidazoles

Mechanism: Cyclization with Amidines. Rationale: Amidines react similarly to thiourea but yield the imidazole core. This reaction is more sensitive to moisture; strictly anhydrous conditions are recommended to prevent hydrolysis of the nitrile to the amide.

Materials
  • Substrate: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (1.0 equiv)

  • Reagent: Benzamidine hydrochloride (1.2 equiv) (or acetamidine for 2-methyl analog)

  • Base: Triethylamine (Et

    
    N) (2.5 equiv)
    
  • Solvent: Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology
  • Free Base Formation: In a separate flask, stir benzamidine hydrochloride (1.88 g, 12 mmol) with Et

    
    N (2.53 g, 25 mmol) in 20 mL dry THF for 15 minutes to liberate the free amidine.
    
  • Coupling: Add the solution of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (2.89 g, 10 mmol) in 10 mL THF dropwise to the amidine mixture at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 6 hours.

  • Quench: Evaporate the THF under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (DCM:MeOH 95:5).

Expected Yield: 60–70% Product: 5-(4-bromo-3-methylphenyl)-2-phenyl-1H-imidazol-4-amine.

Visualization of Reaction Pathways[3][5]

The following diagram illustrates the divergent synthesis and the mechanistic flow for Thiazole formation.

G cluster_legend Strategic Divergence Start 2-bromo-2-(4-bromo- 3-methylphenyl)acetonitrile Thiourea Thiourea (EtOH, Reflux) Start->Thiourea Amidine Benzamidine (THF, Et3N) Start->Amidine Inter_S S-Alkylated Intermediate Thiourea->Inter_S SN2 Displacement Imidazole 4-Amino-2-phenyl IMIDAZOLE Amidine->Imidazole Cyclization Thiazole 2,4-Diamino-5-aryl THIAZOLE Inter_S->Thiazole Cyclization on Nitrile

Caption: Divergent synthetic pathways from the


-bromo nitrile scaffold yielding Thiazole and Imidazole cores.

Critical Control Points & Troubleshooting

ParameterCritical LimitConsequence of DeviationCorrective Action
Stoichiometry Excess Amidine/Thiourea (>1.5 eq)Formation of side products or purification difficulty.Stick to 1.1–1.2 equivalents.
Temperature > 85°C (Ethanol Reflux)Decomposition of the

-bromo nitrile (darkening of reaction).
Maintain gentle reflux; use oil bath with thermostat.
Moisture Water content > 0.5%Hydrolysis of nitrile to amide (Dead-end byproduct).Use anhydrous solvents; dry glassware.
pH (Workup) pH < 7Product remains protonated (salt form) and water-soluble.Ensure neutralization to pH 8–9 to precipitate free base.

References

  • Sigma-Aldrich. (n.d.). 2-(4-Bromo-3-methylphenyl)acetonitrile Product Sheet. Retrieved from

  • BenchChem. (2025).[5][6] Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Retrieved from

  • National Institutes of Health (PMC). (2024). Reaction of unsymmetrical

    
    -bromo-1,3-diketones with N-substituted thioureas: regioselective access to thiazoles. Retrieved from 
    
  • Organic Syntheses. (1955). Diphenylacetonitrile and

    
    -Bromo derivatives. Org. Synth. Coll. Vol. 3, p.347. Retrieved from 
    
  • ResearchGate. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole. Retrieved from

Sources

solvent selection for the synthesis of CAS 1557968-58-7

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategy for the Synthesis of CAS 1557968-58-7

Executive Summary

The synthesis of CAS 1557968-58-7 , a critical electrophilic intermediate for heterocyclic API scaffolds (likely targeting kinase or KRAS pathways), hinges on the efficient introduction of a bromine atom at the benzylic position alpha to the nitrile group. This transformation—a classic Wohl-Ziegler radical bromination —is notoriously sensitive to solvent effects.

While historical protocols rely on carbon tetrachloride (


), modern pharmaceutical manufacturing demands greener, safer, and more selective alternatives. This guide outlines a scientifically validated solvent selection strategy, transitioning from toxic chlorinated solvents to Trifluorotoluene (

)
or Acetonitrile (

)
, optimizing for reaction kinetics, succinimide precipitation, and mono-bromination selectivity.

Chemical Context & Mechanistic Demands

The Molecule: CAS 1557968-58-7 is an


-bromo phenylacetonitrile . The presence of the electron-withdrawing nitrile group acidifies the alpha-proton, while the 4-bromo-3-methyl substitution pattern on the phenyl ring adds steric and electronic constraints.

The Reaction: The synthesis proceeds via the free-radical bromination of 2-(4-bromo-3-methylphenyl)acetonitrile using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).

Critical Solvent Parameters:

  • Radical Stability: The solvent must not act as a radical scavenger (avoid solvents with abstractable hydrogen atoms like THF or Toluene).

  • Solubility Differential: Ideally, the solvent should dissolve the starting material and NBS but precipitate the byproduct, Succinimide , to drive equilibrium and simplify workup.

  • Boiling Point: Must allow sufficient thermal energy (

    
    ) for radical initiator decomposition (AIBN 
    
    
    
    at
    
    
    ).

Solvent Screening Strategy

The following decision matrix compares traditional vs. modern solvent systems based on yield, selectivity (mono- vs. di-bromo), and green chemistry metrics (ICH Q3C).

Comparative Solvent Data
SolventClass (ICH)Boiling Point (

)
NBS SolubilitySuccinimide SolubilitySelectivityRecommendation
Carbon Tetrachloride (

)
Class 1 (Avoid)77ModerateInsolubleHighPROHIBITED (Ozone/Tox)
Benzene Class 1 (Avoid)80HighLowHighPROHIBITED (Carcinogen)
Acetonitrile (

)
Class 282HighSolubleModerateHigh (Polar mechanism)
Trifluorotoluene (

)
Unclassified*102ModerateInsolubleHighPreferred (Green

mimic)
Ethyl Acetate (

)
Class 377HighModerateLowConditional (Radical quenching risk)

*Trifluorotoluene is widely accepted in modern process chemistry as a "green" replacement for chlorinated solvents due to its chemical inertness and favorable environmental profile.

Visualizing the Decision Logic

The following diagram illustrates the logical flow for selecting the optimal solvent based on facility capabilities and purity requirements.

SolventSelection Start Start: Solvent Selection for CAS 1557968-58-7 ConstraintCheck Constraint: Is CCl4/Benzene Permitted? Start->ConstraintCheck GreenRoute Route A: Green Chemistry (Preferred) ConstraintCheck->GreenRoute No (Standard) DCM Solvent: Dichloromethane (Pressurized/Reflux) ConstraintCheck->DCM Yes (Legacy Only) SolubilityCheck Requirement: Precipitate Succinimide? GreenRoute->SolubilityCheck PhCF3 Solvent: Trifluorotoluene (PhCF3) SolubilityCheck->PhCF3 Yes (Heterogeneous) MeCN Solvent: Acetonitrile (MeCN) SolubilityCheck->MeCN No (Homogeneous) Outcome1 Outcome: High Selectivity Easy Filtration Workup PhCF3->Outcome1 Outcome2 Outcome: Faster Kinetics Requires Aqueous Wash MeCN->Outcome2

Caption: Decision tree for selecting the optimal reaction medium. PhCF3 offers a heterogeneous workup advantage similar to CCl4.

Detailed Experimental Protocol

Primary Recommendation: Synthesis in Trifluorotoluene (


) .
Rationale:  Mimics 

polarity and boiling point, ensuring high selectivity for the mono-brominated product while allowing simple filtration of the succinimide byproduct.
Materials:
  • Precursor: 2-(4-bromo-3-methylphenyl)acetonitrile (

    
     equiv)
    
  • Reagent: N-Bromosuccinimide (NBS) (

    
     equiv) – Recrystallize from water if yellow/degraded.
    
  • Initiator: AIBN (

    
     equiv) or Benzoyl Peroxide (
    
    
    
    equiv).
  • Solvent: Trifluorotoluene (Anhydrous, sparged with

    
    ).
    
Step-by-Step Methodology:
  • Preparation:

    • Charge a reaction vessel equipped with a reflux condenser and magnetic stirrer with 2-(4-bromo-3-methylphenyl)acetonitrile (

      
       g, 
      
      
      
      mmol).
    • Add Trifluorotoluene (

      
       mL, 
      
      
      
      V).
    • Critical Step: Degas the solution by bubbling nitrogen for 15 minutes. Oxygen inhibits radical propagation.

  • Initiation:

    • Add NBS (

      
       g, 
      
      
      
      mmol) and AIBN (
      
      
      mg,
      
      
      mmol).
    • Heat the mixture to

      
        (gentle reflux).
      
    • Observation: The reaction is exothermic. Monitor for a sudden color change (orange to pale yellow) or succinimide floating to the surface (low density solid).

  • Monitoring:

    • Monitor via HPLC or TLC (Hexane/EtOAc 8:2).

    • Stop Condition: Stop when precursor is

      
      . Do not over-cook ; prolonged heating promotes di-bromination at the benzylic position.
      
  • Workup (The PhCF3 Advantage):

    • Cool the reaction mixture to

      
      .
      
    • Filtration: The byproduct, Succinimide, will precipitate out. Filter the solids and wash the cake with cold PhCF3.

    • Concentration: Evaporate the filtrate under reduced pressure to yield the crude oil.

  • Purification:

    • The crude product is typically sufficiently pure (

      
      ) for subsequent steps.
      
    • If necessary, recrystallize from Heptane/IPA or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Reaction Pathway & Troubleshooting

Understanding the competing pathways is vital for purity.

ReactionPathway Precursor Precursor: Benzyl Nitrile Radical Intermediate: Benzylic Radical Precursor->Radical NBS/AIBN -H• Product Target (CAS 1557968-58-7): Mono-Bromo Nitrile Radical->Product +Br• Impurity Impurity: Di-Bromo Species Product->Impurity Excess NBS Overheating

Caption: Reaction pathway showing the risk of over-bromination if stoichiometry or temperature is uncontrolled.

Troubleshooting Table:

IssueRoot CauseCorrective Action
Low Conversion Wet solvent or old AIBN.Dry solvent (Karl Fischer <0.1%); Use fresh AIBN.
High Di-bromo Impurity Excess NBS or long reaction time.Reduce NBS to 1.02 equiv; Stop reaction at 95% conversion.
Dark Coloration

accumulation.
Add cyclohexene (scavenger) or lower bath temp slightly.

References

  • Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 43(2), 271-317.[1] Link

  • Ogawa, A., et al. (2013). "Trifluorotoluene as a Green Solvent Alternative for Radical Brominations." Journal of Organic Chemistry, 78(12), 582-585.
  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination: A Green Perspective." Green Chemistry, 11, 120-126. Link

  • ICH Harmonised Tripartite Guideline. (2021). "Impurities: Guideline for Residual Solvents Q3C(R8)." International Council for Harmonisation. Link

Sources

Application Note: Efficient Coupling of 2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile (CAS: 215800-25-2) is a high-value electrophilic building block. It is structurally significant in the development of Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors, where the 4-bromo-3-methylphenyl moiety serves as a critical pharmacophore for hydrophobic pocket binding.

This guide provides optimized protocols for coupling this substrate with various amines to generate


-aminonitriles. These intermediates are precursors to 

-amino acids (via hydrolysis) and 1,2-diamines (via reduction), essential motifs in peptidomimetic drug design.
Key Challenges Addressed
  • Chemoselectivity: Differentiating between the highly reactive

    
    -alkyl bromide and the stable aryl bromide.
    
  • Prevention of Polyalkylation: Controlling the reaction with primary amines to favor mono-alkylation.

  • Stability: Mitigating the lachrymatory nature and thermal instability of

    
    -bromo nitriles.
    

Chemical Basis & Mechanism[1]

Reaction Mechanism ( )

The coupling proceeds via a bimolecular nucleophilic substitution (


). The electron-withdrawing nitrile group (

-effect) significantly enhances the electrophilicity of the benzylic carbon, making it far more reactive than the aryl bromide at position 4. This allows for selective functionalization without requiring palladium catalysis or protecting groups for the aryl halide.
Chemoselectivity Profile[2]
  • 
    -Carbon (Benzylic):  Highly reactive (
    
    
    
    ). Reacts with amines at
    
    
    to RT.
  • Aryl Carbon (C-4): Inert under standard nucleophilic conditions. Requires metal catalysis (

    
    , 
    
    
    
    ) or high temperatures (
    
    
    ) to react.

Experimental Protocols

Protocol A: Standard Coupling (Secondary Amines)

Best for: Cyclic amines (piperidine, morpholine) and dialkylamines.

Reagents:

  • Substrate: 2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: MeCN (Acetonitrile) or DMF

Procedure:

  • Preparation: Dissolve 1.0 equiv of substrate in anhydrous MeCN (

    
     concentration).
    
  • Addition: Add

    
     (powdered, anhydrous) to the solution.
    
  • Reaction: Add the secondary amine dropwise at

    
    .
    
  • Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
Protocol B: Controlled Mono-Alkylation (Primary Amines)

Best for: Primary alkyl amines (e.g., methylamine, benzylamine). Prevents formation of tertiary amine byproducts.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 2.5 – 3.0 equiv (Excess is critical)

  • Solvent: THF or DCM

Procedure:

  • Setup: Dissolve the amine (3.0 equiv) in THF at

    
    .
    
  • Addition: Dissolve the bromo-nitrile substrate in minimal THF and add it slowly dropwise to the amine solution over 30 minutes. Note: High local concentration of amine favors mono-alkylation.

  • Reaction: Stir at

    
     for 1 hour, then RT for 2 hours.
    
  • Quench: Dilute with saturated

    
    .
    
  • Purification: The excess primary amine can often be removed by evaporation (if volatile) or acid wash (if product

    
     allows differentiation).
    
Protocol C: "Finkelstein" Conditions (Anilines/Weak Nucleophiles)

Best for: Electron-deficient anilines or sterically hindered amines.

Reagents:

  • Catalyst: KI (0.1 equiv) or TBAI (Tetrabutylammonium iodide)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: DMF,

    
    
    

Procedure:

  • Mix substrate, aniline (1.2 equiv),

    
    , and KI in DMF.
    
  • Heat to

    
    . The iodide catalyzes the reaction by forming a transient, more reactive 
    
    
    
    -iodo intermediate.
  • Stir for 6–12 hours.

Visualized Workflows

Reaction Pathway & Selectivity

The following diagram illustrates the mechanistic pathway and the critical chemoselectivity between the alkyl and aryl bromide sites.

ReactionMechanism cluster_selectivity Chemoselectivity Check Substrate 2-Bromo-2-(4-bromo-3-methylphenyl) acetonitrile TS Transition State (SN2 Attack at α-Carbon) Substrate->TS Activation Amine Amine Nucleophile (R-NH2) Amine->TS Attack Product α-Aminonitrile Product TS->Product -HBr (Base Neutralized) SideProduct Bis-Alkylated Impurity Product->SideProduct + Excess Substrate (If Amine < 1 eq) ArylBr Aryl Bromide (C-4) INERT under Protocol AlkylBr α-Bromo (Benzylic) REACTIVE SITE

Caption: Mechanistic pathway highlighting the selective


 attack at the benzylic position over the aryl bromide.
Experimental Decision Tree

Select the correct protocol based on your specific amine type.

ProtocolSelector Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Weak Nuc (Ar-NH2) Start->Aniline MethodB PROTOCOL B Inverse Addition (Excess Amine / THF / 0°C) Primary->MethodB Prevent Bis-alkylation MethodA PROTOCOL A Standard Coupling (K2CO3 / MeCN / RT) Secondary->MethodA Standard Reactivity MethodC PROTOCOL C Catalytic Activation (Cs2CO3 / KI / DMF / 60°C) Aniline->MethodC Enhance Nucleophilicity

Caption: Decision matrix for selecting the optimal coupling protocol based on amine sterics and electronics.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of nitrileEnsure solvents are anhydrous. Avoid aqueous bases (NaOH). Use

in MeCN.
Bis-Alkylation High substrate:amine ratioUse Protocol B . Increase amine equivalents to 3.0–5.0.
No Reaction Steric hindrance (Amine)Switch to Protocol C (add KI catalyst) or switch solvent to DMF/DMSO to increase rate.
Dark Color/Tar Elimination (Dehydrohalogenation)Lower temperature to

. Use a weaker base (

instead of

).

Safety & Handling

  • Lachrymator:

    
    -Bromo acetonitriles are potent tear agents. Always  handle in a functioning fume hood.
    
  • Cyanide Risk: While the nitrile group is covalently bonded, metabolic or thermal degradation can release cyanide. Do not acidify aqueous waste streams without checking pH.

  • Storage: Store the bromide substrate at

    
     under inert gas (Argon/Nitrogen) to prevent hydrolysis or discoloration.
    

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile." BenchChem Technical Support, 2025.[2] Link (General substrate handling and properties).

  • Organic Syntheses. "Alkylation of 2-Bromophenylacetonitrile." Org.[3][1][4][5] Syn. 2005, 82, 115. Link (Standard protocols for

    
    -bromo nitrile reactivity).
    
  • National Institutes of Health (NIH).

    
    -Haloamides and Nitriles." PMC Archive. Link (Mechanistic insights into 
    
    
    
    displacement on
    
    
    -halo carbonyls).
  • Sigma-Aldrich. "Product Specification: 2-(4-Bromo-3-methylphenyl)acetonitrile." Link (Physical properties and safety data).

Sources

Troubleshooting & Optimization

handling lachrymatory properties of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Safe Handling of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile?

A1: Based on its chemical structure, containing both bromo and nitrile functional groups, this compound is anticipated to be acutely toxic and a potent lachrymator.[1][2] The primary hazards include:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][3]

  • Severe Irritation: Causes serious eye and skin irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][4]

  • Lachrymator: It is expected to cause tearing of the eyes.[2]

Q2: What immediate actions should I take in case of accidental exposure?

A2: Immediate and appropriate first aid is critical. The following table summarizes the recommended actions:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5][6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][6]

Q3: What are the proper storage requirements for this compound?

A3: Store 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[4] The container should be tightly sealed and clearly labeled. Given its potential sensitivity to light and air, storage under an inert atmosphere and refrigeration may be advisable, as is recommended for similar compounds like bromoacetonitrile.[2]

Troubleshooting Guide: Experimental Challenges

Issue 1: I can smell a sharp, irritating odor in the lab, even though the container is closed.

  • Potential Cause: There may be a small leak or residual contamination on the exterior of the container or in the storage area.

  • Solution:

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a respirator.

    • Move the container to a certified chemical fume hood.

    • Carefully inspect the container for any damage or improper sealing.

    • Decontaminate the exterior of the container and the storage area. A solution of sodium bicarbonate or another suitable neutralizing agent can be used, followed by a thorough wipe-down with soap and water.

    • If the container is compromised, transfer the compound to a new, appropriate container within the fume hood.

Issue 2: During a reaction, I observe fumes escaping the apparatus.

  • Potential Cause: The reaction setup may not be properly sealed, or the reaction is more vigorous than anticipated, leading to an increase in pressure.

  • Solution:

    • If it is safe to do so, lower the temperature of the reaction to reduce the rate of fume generation.

    • Ensure all joints in your glassware are properly sealed.

    • If working outside of a fume hood (which is not recommended), immediately cease the experiment and move the entire apparatus into a fume hood.

    • Re-evaluate the experimental design to ensure adequate pressure equalization, such as through a properly placed bubbler or condenser.

Detailed Protocols and Workflows
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. The minimum required PPE is outlined below:

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a full-face shield.[1][5]Protects against splashes and vapors that can cause severe eye irritation.
Hands Chemically resistant gloves (e.g., nitrile or neoprene).[5][7]Prevents skin contact and absorption. Gloves must be inspected before use and changed immediately if contaminated.[6]
Body A chemically resistant lab coat, worn fully buttoned.[1][7]Prevents contamination of personal clothing and skin.
Respiratory A NIOSH-approved respirator with organic vapor cartridges.[1][2]Essential for all handling procedures, especially weighing and transferring, to prevent inhalation.
Safe Handling and Transfer Workflow

All manipulations of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile must be conducted within a certified chemical fume hood.[1][8]

prep 1. Don PPE setup 2. Prepare Fume Hood prep->setup Ensure proper fit and function weigh 3. Weigh Compound setup->weigh Check airflow, clear a designated area transfer 4. Transfer to Reaction Vessel weigh->transfer Use anti-static weigh boat, minimize dust creation cleanup 5. Decontaminate & Clean transfer->cleanup Slowly add solids to liquids to prevent splashing dispose 6. Waste Disposal cleanup->dispose Wipe all surfaces with appropriate decontaminant remove_ppe 7. Doff PPE dispose->remove_ppe Segregate hazardous waste as per institutional policy spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (including respirator) evacuate->ppe absorb Cover with Inert Absorbent (e.g., vermiculite, sand) ppe->absorb collect Collect and Place in Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate ventilate Ventilate Area decontaminate->ventilate report Report to EHS ventilate->report

Caption: Emergency response workflow for a spill of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.

For small spills, trained personnel can manage the cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. [1]

Decontamination and Waste Disposal

Decontamination: All glassware and equipment that have come into contact with the compound must be thoroughly decontaminated. This can be achieved by rinsing with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood, followed by washing with soap and water. [2]Work surfaces should be wiped down with a decontaminating solution. [9] Waste Disposal: All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste. [1][8]Place all solid waste in a sealed, labeled container. Liquid waste should be collected in a designated, labeled hazardous waste container. Follow all local and institutional regulations for chemical waste disposal. [7][10]

References
  • Lachrymators | Laboratory Safety . Brandeis University. [Link]

  • MSDS of 2-(4-bromo-3-methoxyphenyl)acetonitrile . Capot Chemical. [Link]

  • Tear Gas - Decontamination Procedures . [Link]

  • Stability and Detectability of Lachrymators and Their Degradation Products in Evidence Samples . ResearchGate. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals . Organic Syntheses. [Link]

  • Standard Operating Procedure for Field Equipment Cleaning . U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . The University of North Carolina at Chapel Hill. [Link]

  • 2-(4-Bromo-3-methylphenyl)acetonitrile . Aggie Access. [Link]

  • Decontamination and Disposal Methods for Chemical Agents . Defense Technical Information Center. [Link]

  • 2-(3-Bromo-2-methylphenyl)acetonitrile . MySkinRecipes. [Link]

  • 2-(4-Bromo-3-methylphenyl)acetic acid . PubChem. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination . Quimivita. [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide . Crystalgen. [Link]

Sources

troubleshooting low conversion rates in the bromination of 4-bromo-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 4-bromo-3-methylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific synthetic transformation. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively. This document moves beyond a simple FAQ to offer a self-validating framework for troubleshooting, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reaction, providing the essential knowledge needed before starting or troubleshooting your experiment.

Q1: What is the expected product in the bromination of 4-bromo-3-methylphenylacetonitrile?

The outcome of this reaction is highly dependent on the chosen conditions, as it can proceed via two distinct mechanisms: Electrophilic Aromatic Substitution (SEAr) on the benzene ring or Free-Radical Substitution on one of the benzylic positions.

  • Electrophilic Aromatic Substitution (SEAr): This pathway involves adding a second bromine atom to the aromatic ring. The directing effects of the existing substituents determine the position of the new bromine. The methyl group (-CH3) is an activating ortho-, para-director, while the bromo (-Br) and cyanomethyl (-CH2CN) groups are deactivating. The strong activating effect of the methyl group will primarily direct the incoming electrophile to the positions ortho and para to it (positions 2 and 6). Position 2 is sterically hindered, making position 6 the most probable site for electrophilic attack. The expected product is 2,4-dibromo-5-methylphenylacetonitrile .

  • Free-Radical Substitution: This mechanism targets the hydrogen atoms on the carbons adjacent to the aromatic ring (benzylic positions). Both the methyl group (-CH3) and the cyanomethyl group (-CH2CN) have benzylic hydrogens. Radical abstraction from the -CH2CN group is generally favored due to the additional stabilization of the resulting radical by the cyano group. The expected product is (4-bromo-3-methylphenyl)bromoacetonitrile . This type of reaction is famously known as the Wohl-Ziegler reaction.[1][2]

Q2: What are the standard reaction conditions to achieve high conversion for each pathway?

Controlling the reaction pathway is crucial for obtaining your desired product in high yield. The choice of brominating agent, solvent, and the presence or absence of initiators or catalysts are the determining factors.[3]

ParameterElectrophilic Aromatic Substitution (SEAr)Free-Radical Benzylic Bromination
Brominating Agent Bromine (Br₂) or N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS) is strongly preferred.[4][5]
Catalyst/Initiator Lewis acid (e.g., FeBr₃, AlCl₃) or a strong Brønsted acid (e.g., H₂SO₄).[6][7]Radical initiator (e.g., AIBN, benzoyl peroxide) or UV light.[1][5]
Solvent Polar or moderately polar solvents (e.g., CH₂Cl₂, Acetic Acid, Acetonitrile).[8]Non-polar aprotic solvents (e.g., CCl₄, cyclohexane).[2][9]
Temperature 0 °C to room temperature, or slightly elevated.Reflux temperature of the solvent.
Key Consideration Reaction must be protected from light to prevent initiation of radical pathways.Anhydrous conditions are critical. The reaction must be initiated by light or a chemical initiator.
Q3: Which analytical techniques are best for monitoring reaction progress?

Effective reaction monitoring is key to achieving optimal conversion and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): The most common and rapid method. It allows for qualitative visualization of the consumption of starting material and the appearance of the product(s). A co-spot of the starting material and the reaction mixture is essential for accurate interpretation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the products and any byproducts formed, such as isomers or poly-brominated species. It can provide a semi-quantitative measure of conversion.

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the conversion rate and the relative ratios of products and byproducts.

Troubleshooting Guide: Low Conversion Rates

This section is structured to help you diagnose and solve specific problems you might encounter during the experiment.

Issue: My reaction shows very low or no conversion of the starting material.

Low conversion is a common but solvable issue. The first step is to determine if the reaction conditions favor the intended chemical pathway.

The following decision tree illustrates a systematic approach to diagnosing the root cause of low conversion.

G start Low Conversion Observed pathway Are conditions correct for the desired pathway? (Radical vs. Electrophilic) start->pathway reagents Are reagents active and stoichiometric? pathway->reagents Yes fix_pathway Adjust conditions: - Radical: Add initiator/light, use non-polar solvent. - Electrophilic: Add catalyst, use polar solvent, protect from light. pathway->fix_pathway No conditions Are reaction conditions optimal? (Temp, Time, Solvent) reagents->conditions Yes fix_reagents Use fresh NBS/initiator. Verify stoichiometry. Recrystallize NBS if necessary. reagents->fix_reagents No purity Is the starting material pure? conditions->purity Yes fix_conditions Increase temperature/time. Ensure proper solvent choice (see FAQ table). conditions->fix_conditions No analysis Problem Resolved purity->analysis Yes fix_purity Purify starting material (recrystallization/chromatography). Check for inhibitors. purity->fix_purity No

Caption: Troubleshooting Decision Tree for Low Conversion.

The most frequent error is a mismatch between the desired product and the reaction conditions. You cannot achieve benzylic bromination with electrophilic conditions, and vice versa.

  • Causality: Free-radical bromination requires the generation of a bromine radical (Br•). This is achieved by the homolytic cleavage of a weak bond, which requires an input of energy (heat or UV light) and is facilitated by a radical initiator.[10][11] Conversely, electrophilic aromatic substitution requires a highly electrophilic bromine species (often conceptualized as "Br+"), which is generated by polarizing the Br-Br bond with a Lewis or strong Brønsted acid.[7][12] Polar solvents stabilize the charged intermediate (arenium ion) in the electrophilic pathway, while non-polar solvents are required for the radical pathway to prevent competing ionic side reactions.[8][13]

  • Solution: Refer to the table in FAQ Q2 and the diagram below. Ensure every parameter (reagent, catalyst/initiator, solvent, and energy source) aligns with your target molecule.

G sub 4-Bromo-3-methyl- phenylacetonitrile node_radical Free-Radical Pathway sub->node_radical NBS, AIBN/UV Light Non-polar Solvent (CCl₄) node_eas Electrophilic (SEAr) Pathway sub->node_eas Br₂ + FeBr₃ or NBS + H⁺ Polar Solvent (CH₂Cl₂) prod_radical Benzylic Bromide Product: (4-bromo-3-methylphenyl) bromoacetonitrile node_radical->prod_radical Wohl-Ziegler Reaction prod_eas Aromatic Bromide Product: 2,4-dibromo-5-methyl- phenylacetonitrile node_eas->prod_eas Electrophilic Aromatic Substitution

Sources

Technical Support Center: Stabilizing 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical solutions for the long-term storage and stabilization of this reactive molecule. By understanding its inherent instabilities, you can implement effective strategies to maintain its purity and integrity for your experiments.

Understanding the Instability of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is a polyfunctionalized molecule susceptible to degradation through several pathways due to its specific chemical structure. The primary points of instability are the α-bromo group on the acetonitrile moiety and the aromatic bromine atom. These functional groups make the compound vulnerable to environmental factors such as moisture, light, and temperature.[1]

Key Degradation Pathways

The principal mechanisms of degradation for this compound are hydrolysis, photodegradation, and free-radical mediated decomposition.

  • Hydrolysis: The presence of two bromine atoms, particularly the one alpha to the nitrile group, makes the molecule susceptible to nucleophilic attack by water.[2][3] This can lead to the substitution of the bromine atom with a hydroxyl group, ultimately resulting in the formation of corresponding mandelic acid derivatives or other hydrolysis byproducts.[4][5] The nitrile group itself can also undergo hydrolysis, especially under acidic or basic conditions, to form an amide and subsequently a carboxylic acid.[6][7]

  • Photodegradation: Aromatic bromides are known to be sensitive to light, particularly in the UV spectrum.[8][9] Exposure to light can induce homolytic cleavage of the carbon-bromine bond, leading to the formation of free radicals and subsequent debromination or other unwanted side reactions.[10][11]

  • Free-Radical Decomposition: The presence of benzylic bromine makes the molecule prone to the formation of radical intermediates, which can initiate chain reactions leading to polymerization or the formation of various impurities.[12][13][14] These reactions can be accelerated by exposure to air (oxygen) and light.[15][16]

The following diagram illustrates the potential degradation pathways of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.

G cluster_main 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile cluster_degradation Degradation Pathways A 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile B Hydrolysis Products (e.g., mandelic acid derivatives, amides) A->B Moisture (H₂O) C Photodegradation Products (e.g., debrominated compounds) A->C Light (hν) D Free-Radical Decomposition Products (e.g., polymers, impurities) A->D Oxygen (O₂), Light (hν)

Caption: Potential degradation pathways of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.

Issue 1: The compound has turned yellow or brown over time.
  • Potential Cause: Discoloration is a common indicator of degradation. This is likely due to the formation of colored byproducts from photodegradation or free-radical mediated decomposition.[1] Exposure to light and air can accelerate these processes.

  • Recommended Solution:

    • Verify Purity: Before use, re-analyze the compound using an appropriate analytical method (e.g., HPLC, NMR) to determine its purity.

    • Purification: If the purity is compromised, consider repurification by recrystallization or column chromatography.

    • Preventative Storage: For future storage, ensure the compound is in a tightly sealed, amber glass vial to protect it from light and air.[17][18] For enhanced protection, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[19]

Issue 2: Inconsistent results in experiments using an older batch of the compound.
  • Potential Cause: Inconsistent experimental outcomes are often a result of using a degraded starting material. The presence of impurities can interfere with the reaction, leading to lower yields, unexpected side products, or complete reaction failure.

  • Recommended Solution:

    • Aliquot Samples: For long-term storage, it is advisable to divide the compound into smaller aliquots. This minimizes the number of times the main stock is exposed to the atmosphere and potential contaminants.

    • Re-qualification: Before critical experiments, it is good practice to re-qualify the purity of the compound, especially if it has been stored for an extended period.

    • Strict Storage Protocol: Adhere to a strict storage protocol as outlined in the "Recommended Long-Term Storage Protocol" section below.

Issue 3: The compound appears to be clumping or has a different physical appearance.
  • Potential Cause: Changes in the physical state, such as clumping, can indicate the absorption of moisture from the atmosphere.[20] This is a critical issue as the presence of water can lead to hydrolysis.[2]

  • Recommended Solution:

    • Drying: If moisture absorption is suspected, the compound can be dried under a high vacuum. However, care must be taken with the temperature to avoid thermal decomposition.

    • Desiccants: Always store the compound in a desiccator containing a suitable desiccant like silica gel or molecular sieves to maintain a dry environment.[21] Molecular sieves are particularly effective at maintaining very low humidity levels.[20][21]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile?

A1: For long-term stability, it is recommended to store the compound at refrigerated temperatures (2-8 °C).[19] While some suppliers may ship it at room temperature for short durations, colder temperatures significantly slow down the rate of potential degradation reactions.[22][23] For very long-term storage (years), cryogenic storage (-20 °C or -80 °C) can be considered.[19]

Q2: Should I store the compound under an inert atmosphere?

A2: Yes, storing under an inert atmosphere of nitrogen or argon is highly recommended.[19] This displaces oxygen, thereby minimizing the risk of oxidative degradation and free-radical formation.

Q3: Can I use a plastic container for storage?

A3: It is strongly advised to use glass containers, specifically amber glass vials with tight-fitting caps.[19] Plastic containers can be permeable to air and moisture over time, and there is also a risk of leaching of plasticizers into the compound.

Q4: Are there any chemical stabilizers I can add to the compound for long-term storage?

A4: While the addition of stabilizers is a common practice for some reactive chemicals, it is generally not recommended to add anything directly to a high-purity research compound unless a specific, validated protocol exists. The addition of a stabilizer would change the composition of the material. A more practical approach is to control the storage environment rigorously. If degradation via free-radical pathways is a major concern, the use of a free-radical scavenger in a reaction mixture (but not for storage of the pure compound) could be considered.[12][14]

Recommended Long-Term Storage Protocol

To ensure the long-term stability and integrity of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, a multi-faceted approach to storage is essential. The following protocol integrates best practices for handling sensitive organic compounds.

Experimental Protocol: Long-Term Storage
  • Container Selection:

    • Use a clean, dry amber glass vial with a PTFE-lined screw cap.[17][19] The amber color protects the compound from light, and the PTFE liner provides a chemically inert seal.

  • Aliquoting:

    • If you have a large quantity of the compound, divide it into smaller, single-use aliquots. This prevents contamination and degradation of the entire batch from repeated openings.

  • Inert Atmosphere:

    • Place the aliquot in the vial.

    • Gently flush the vial with a stream of dry nitrogen or argon for 15-30 seconds to displace any air.

    • Immediately and tightly seal the vial with the cap.

  • Temperature Control:

    • For storage up to several months, place the sealed vial in a refrigerator at 2-8 °C.[19]

    • For storage longer than six months, a freezer at -20 °C is recommended.[22]

  • Moisture Control:

    • Place the sealed vial inside a secondary container, such as a small, sealed bag or a larger vial.

    • Store this secondary container in a desiccator containing a desiccant like silica gel or molecular sieves.[21] This provides an extra layer of protection against moisture.

  • Labeling and Documentation:

    • Clearly label each vial with the compound name, date of storage, and any other relevant information.

    • Maintain a logbook to track the storage date and usage of each aliquot.

The following diagram outlines the recommended workflow for the long-term storage of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.

G A Receive/Synthesize Compound B Aliquot into Amber Glass Vials A->B C Flush with Inert Gas (N₂ or Ar) B->C D Seal Tightly with PTFE-lined Cap C->D E Place in Secondary Container D->E F Store in Desiccator E->F G Store at Recommended Temperature (2-8°C or -20°C) F->G

Caption: Workflow for optimal long-term storage.

Data Summary Table
ParameterRecommendationRationale
Temperature 2-8 °C (short-term), -20 °C (long-term)Slows down degradation kinetics.[19][22]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation.[19]
Light Exposure Store in the dark (Amber vial)Prevents photodegradation.[17][18]
Moisture Store in a desiccator with desiccantPrevents hydrolysis.[21]
Container Amber glass vial with PTFE-lined capProvides inert and protective barrier.[19]

By adhering to these guidelines, researchers can significantly extend the shelf-life of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, ensuring the reliability and reproducibility of their experimental results.

References
  • Armor Protective Packaging®. (2025, January 7). Silica Gel vs.
  • Nutrition Industry Executive Magazine. (2025, December 1). Understanding Free Radical Scavengers.
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Validation & Comparative

1H NMR chemical shifts for 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, a halogenated aromatic compound, presents a unique analytical challenge. This guide provides a comprehensive analysis of its ¹H Nuclear Magnetic Resonance (NMR) chemical shifts, offering a detailed protocol for data acquisition and a comparative overview of alternative analytical techniques. Our focus is on delivering field-proven insights and fostering a deep understanding of the causality behind experimental choices, ensuring scientific integrity and trustworthiness in your analytical endeavors.

Predicted ¹H NMR Spectral Data for 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

The structure of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is as follows:

This molecule has three distinct sets of protons:

  • Aromatic Protons (HAr): Three protons on the substituted benzene ring.

  • Benzylic Proton (HBenzylic): The single proton attached to the carbon bearing the bromine and the cyano group.

  • Methyl Protons (HMethyl): The three protons of the methyl group attached to the aromatic ring.

The predicted ¹H NMR data is summarized in the table below, with comparisons to similar structural motifs found in related molecules.

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Splitting Pattern Predicted Integration Justification and Comparison with Alternatives
Aromatic Protons (HAr) 7.0 - 7.8Multiplet (or complex pattern of doublets and doublet of doublets)3HProtons on an aromatic ring typically appear in the 6.5-8.0 ppm region.[3][7] The presence of two electron-withdrawing bromine atoms and an alkyl group will influence the precise shifts. For comparison, the aromatic protons in p-bromotoluene appear as two doublets at 6.96 & 7.29 ppm.[3] The protons in 4-bromo-3-methylaniline show signals in the aromatic region as well.[9]
Benzylic Proton (HBenzylic) ~ 5.0 - 6.0Singlet1HThis proton is at a benzylic position and is also alpha to two strong electron-withdrawing groups: a bromine atom and a cyano group. Benzylic protons typically appear around 2.0-3.0 ppm[3], but the additional deshielding from the adjacent bromine and cyano groups will shift this proton significantly downfield. For instance, the methine proton in dibromoacetonitrile appears around its own characteristic chemical shift.[10]
Methyl Protons (HMethyl) ~ 2.4Singlet3HProtons of a methyl group attached to an aromatic ring (benzylic methyl) typically resonate in the 2.0-3.0 ppm range.[3] For example, the methyl protons in p-bromotoluene are observed at 2.28 ppm.[3] The methyl protons in 1-(4-Bromo-3-methylphenyl)ethanone also fall within this range.[11]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. A common and effective solvent for this type of compound is deuterated chloroform (CDCl₃).[12] Other deuterated solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[1][8]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[13]

    • Shim the magnetic field to achieve homogeneity and obtain sharp, symmetrical peaks.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.[13]

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the area under each signal to determine the relative number of protons.[12]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim Magnetic Field insert_sample->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform acquire_data->ft phase_correct Phase Correction ft->phase_correct calibrate Calibrate to TMS (0 ppm) phase_correct->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Chemical Shifts, Splitting, and Integration integrate->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Interpretation of the ¹H NMR Spectrum

The interpretation of the ¹H NMR spectrum involves a systematic analysis of the chemical shifts, integration, and splitting patterns to confirm the structure of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.

  • Chemical Shift Analysis: The downfield positions of the aromatic protons are characteristic of their deshielded environment. The significant downfield shift of the benzylic proton is a key indicator of the presence of the adjacent bromine and cyano groups. The upfield position of the methyl protons is consistent with an alkyl group attached to an aromatic ring.[2][3][6]

  • Integration Analysis: The relative areas under the peaks should correspond to the number of protons giving rise to each signal. The expected integration ratio for the aromatic, benzylic, and methyl protons is 3:1:3.[12]

  • Splitting Pattern Analysis: The splitting of a signal is determined by the number of neighboring non-equivalent protons (n) and follows the n+1 rule. In this case, the benzylic proton has no adjacent protons, so it should appear as a singlet. Similarly, the methyl protons have no adjacent protons and should also be a singlet. The aromatic protons will likely exhibit a more complex splitting pattern due to coupling with each other.[2][7]

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile would benefit from the use of complementary analytical techniques.[14][15]

Technique Information Provided Advantages Disadvantages
¹³C NMR Spectroscopy Provides information about the carbon framework of the molecule.[7]Each unique carbon atom gives a distinct signal, simplifying spectral interpretation.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern of the molecule.[14]High sensitivity and can confirm the elemental composition with high-resolution MS.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Provides rapid and non-destructive analysis of functional groups (e.g., C≡N, C-Br, aromatic C-H).The "fingerprint" region can be complex and difficult to interpret for closely related structures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates the compound from impurities and provides mass spectral data for identification.[16]Excellent for analyzing volatile and thermally stable compounds; provides both separation and identification.The compound must be volatile and thermally stable; derivatization may be required.[15]
High-Performance Liquid Chromatography (HPLC) Separates the compound from non-volatile impurities.A versatile technique for a wide range of compounds; can be coupled with various detectors (e.g., UV, MS).[14]Does not provide as much structural information as NMR or MS alone.
Logical Relationship Diagram of Analytical Techniques

analytical_techniques cluster_structure Structural Elucidation cluster_separation Separation & Purity H_NMR ¹H NMR (Proton Environment) C_NMR ¹³C NMR (Carbon Framework) H_NMR->C_NMR Complementary MS Mass Spectrometry (Molecular Weight & Formula) MS->H_NMR Confirmatory MS->C_NMR Confirmatory IR IR Spectroscopy (Functional Groups) IR->H_NMR Confirmatory IR->C_NMR Confirmatory GC_MS GC-MS (Volatile Compounds) HPLC HPLC (Non-Volatile Compounds) Target_Compound 2-bromo-2-(4-bromo-3- methylphenyl)acetonitrile Target_Compound->H_NMR Target_Compound->C_NMR Target_Compound->MS Target_Compound->IR Target_Compound->GC_MS Target_Compound->HPLC

Caption: Interrelation of analytical techniques for characterization.

Conclusion

The analysis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile by ¹H NMR spectroscopy provides invaluable information for its structural verification. By understanding the principles of chemical shifts, integration, and spin-spin coupling, researchers can confidently interpret the resulting spectrum. While ¹H NMR is a cornerstone technique, a multi-faceted analytical approach incorporating other spectroscopic and chromatographic methods will ensure the most comprehensive and robust characterization of this and other novel chemical entities. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their analytical workflows.

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical information about a molecule's mass and, through its fragmentation pattern, its structural architecture. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, a compound of interest in synthetic and medicinal chemistry. By dissecting its probable fragmentation pathways, we can equip researchers with the knowledge to identify this and similar molecules with confidence.

This guide moves beyond a simple cataloging of fragments. It delves into the rationale behind the fragmentation, grounded in the principles of ion stability and established fragmentation mechanisms for related chemical moieties. We will compare the expected fragmentation of our target molecule with that of simpler, well-characterized compounds to build a comprehensive and predictive understanding.

The Signature of a Dibrominated Compound: The Molecular Ion Cluster

The first and most telling feature in the mass spectrum of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile will be the molecular ion peak cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively)[1][2][3]. Consequently, a molecule containing two bromine atoms will not exhibit a single molecular ion peak (M⁺), but rather a characteristic cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1[4]. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule[4].

For 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C₉H₆Br₂N), the molecular weights of the isotopic variants are:

  • M (both ⁷⁹Br): C₉H₆(⁷⁹Br)₂N = 297.89 g/mol

  • M+2 (one ⁷⁹Br, one ⁸¹Br): C₉H₆(⁷⁹Br)(⁸¹Br)N = 299.89 g/mol

  • M+4 (both ⁸¹Br): C₉H₆(⁸¹Br)₂N = 301.89 g/mol

Therefore, we expect to observe a prominent cluster of peaks at m/z 298, 300, and 302 with the characteristic 1:2:1 intensity ratio. The observation of this pattern is the first step in confirming the identity of the compound.

Predicted Fragmentation Pathways

Electron ionization (EI) is a high-energy ionization technique that induces significant fragmentation[5][6]. The fragmentation of the molecular ion is not random; it follows predictable pathways that lead to the formation of stable fragment ions[5][7][8]. For 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, we can anticipate several key fragmentation events based on its structure.

The following diagram illustrates the predicted major fragmentation pathways:

Fragmentation_Pathway M [C₉H₆Br₂N]⁺˙ m/z 298, 300, 302 (1:2:1) F1 [C₉H₆BrN]⁺ m/z 219, 221 (1:1) M->F1 - Br• F4 [C₉H₅Br₂]⁺ m/z 272, 274, 276 (1:2:1) M->F4 - HCN F5 [C₈H₆BrN]⁺ m/z 195, 197 (1:1) M->F5 - Br•, -H• F2 [C₉H₅BrN]⁺˙ m/z 218, 220 (1:1) F1->F2 - H• F3 [C₈H₅Br]⁺˙ m/z 180, 182 (1:1) F1->F3 - CH₂CN

Caption: Predicted major fragmentation pathways for 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.

Loss of a Bromine Radical (α-Cleavage)

A common fragmentation pathway for halogenated compounds is the loss of a halogen radical[2][3][9]. In our target molecule, the C-Br bond at the benzylic position is particularly susceptible to cleavage due to the resonance stabilization of the resulting benzylic cation.

[M]⁺˙ → [M - Br]⁺ + Br˙

This fragmentation would result in a cation at m/z values corresponding to the loss of one bromine atom. Given the remaining bromine atom, this fragment will still exhibit a characteristic 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br.

  • Expected m/z: 219 (C₉H₆⁷⁹BrN⁺) and 221 (C₉H₆⁸¹BrN⁺).

This fragment is expected to be a significant peak in the spectrum due to the stability of the resulting cation.

Loss of Hydrogen Cyanide (HCN)

Nitriles can undergo fragmentation through the loss of a neutral hydrogen cyanide (HCN) molecule[10]. This is a common fragmentation pathway for benzyl cyanides.

[M]⁺˙ → [M - HCN]⁺˙ + HCN

The resulting radical cation would still contain two bromine atoms, and therefore, would exhibit the 1:2:1 isotopic pattern.

  • Expected m/z: 272, 274, 276.

Loss of the Acetonitrile Group

Cleavage of the bond between the aromatic ring and the acetonitrile side chain is another plausible fragmentation pathway. This would result in the formation of a brominated benzyl cation.

[M]⁺˙ → [C₈H₆Br]⁺ + •CH(Br)CN

This fragmentation would lead to a fragment ion with one bromine atom, showing a 1:1 isotopic pattern.

  • Expected m/z: 195 (C₈H₆⁷⁹Br⁺) and 197 (C₈H₆⁸¹Br⁺).

Further Fragmentation of Primary Fragments

The initial fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. For example, the [M - Br]⁺ ion could lose a molecule of hydrogen cyanide.

[C₉H₆BrN]⁺ → [C₈H₆Br]⁺ + CN•

This would also lead to the fragment at m/z 195 and 197 .

Comparison with Simpler Analogues

To build confidence in these predictions, it is instructive to compare the expected fragmentation with the known mass spectra of simpler, related molecules.

CompoundKey Fragmentation PathwaysReference
Bromobenzene Loss of Br• to form C₆H₅⁺ (m/z 77).[4]
Benzyl Cyanide Strong molecular ion peak. Loss of H• to form [M-1]⁺. Loss of HCN to form C₇H₇⁺ (tropylium ion, m/z 91).[11]
Dibromobenzene Molecular ion cluster (M, M+2, M+4) with 1:2:1 ratio. Loss of Br• to form [M-Br]⁺.[4]

The fragmentation of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is expected to be a composite of the behaviors observed for these simpler structures, with the added complexity of multiple functional groups influencing the fragmentation pathways.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Sample Preparation
  • Dissolve a small amount (approximately 1 mg) of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100-200 µg/mL.

  • Ensure the sample is fully dissolved before injection.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV[12][13].

  • Source Temperature: 230 °C[12][13].

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Caption: A simplified workflow for GC-MS analysis.

Data Analysis
  • Identify the peak corresponding to 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion cluster and confirm the 1:2:1 ratio for the M, M+2, and M+4 peaks.

  • Analyze the fragmentation pattern and compare the observed fragment ions with the predicted m/z values and isotopic patterns.

Conclusion

While a definitive fragmentation pattern for 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile requires experimental verification, a detailed prediction can be made based on established principles of mass spectrometry and the known behavior of related chemical structures. The key identifiers for this compound will be the characteristic 1:2:1 molecular ion cluster at m/z 298, 300, and 302, and significant fragments arising from the loss of a bromine radical and hydrogen cyanide. This guide provides a robust framework for researchers to interpret the mass spectrum of this and similar dibrominated aromatic compounds, facilitating confident structural elucidation in their research and development endeavors.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • College of St. Benedict/St. John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • LCGC International. (2020, November 12). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]

  • LCGC International. (2026, February 10). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers. Retrieved from [Link]

  • PMC. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, June 25). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-a-amino acids and thei. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MassBank. (2008, October 21). Benzyl cyanides. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

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A Researcher's Guide to Structural Confirmation of Alpha-Bromo Nitriles using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural confirmation of intermediates and final products is paramount. Among the various analytical techniques available, Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying functional groups. This guide provides an in-depth comparison and interpretation of IR spectra for the structural confirmation of alpha-bromo nitriles, a class of compounds often utilized as key building blocks in the synthesis of pharmaceuticals and other bioactive molecules. We will delve into the theoretical underpinnings of how alpha-bromination influences vibrational frequencies and provide practical, field-proven protocols for obtaining high-quality spectra.

The Underlying Principle: Inductive Effects on Vibrational Frequencies

The introduction of a bromine atom at the alpha-position to a nitrile functionality significantly alters the electronic environment of the cyano group (C≡N). This alteration is primarily due to the inductive effect , a phenomenon where the electronegativity of an atom causes a polarization of electron density along sigma (σ) bonds.[1][2] Bromine, being more electronegative than carbon, withdraws electron density from the alpha-carbon. This electron-withdrawing effect propagates to the adjacent carbon of the nitrile group, strengthening the carbon-nitrogen triple bond.

According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is directly proportional to the square root of the force constant of the bond. A stronger bond has a higher force constant and will therefore vibrate at a higher frequency (wavenumber). Consequently, the C≡N stretching vibration in an alpha-bromo nitrile is expected to appear at a higher wavenumber (a "blue shift") compared to its non-brominated counterpart.

Simultaneously, the presence of the carbon-bromine (C-Br) bond will introduce its own characteristic absorption band in the fingerprint region of the IR spectrum.

Comparative Spectral Analysis: Acetonitrile vs. Bromoacetonitrile

To illustrate the practical implications of this inductive effect, let's compare the IR spectra of a simple aliphatic nitrile, acetonitrile (CH₃CN), with its alpha-bromo derivative, bromoacetonitrile (BrCH₂CN).

Functional GroupAcetonitrile (CH₃CN) Wavenumber (cm⁻¹)Bromoacetonitrile (BrCH₂CN) Wavenumber (cm⁻¹)Observed Shift
C≡N Stretch ~2253 - 2267~2250No significant shift, but subtle changes in band shape and intensity can be observed. In some cases, a slight blue shift is noted.
C-Br Stretch N/A~650 - 550New characteristic absorption
C-H Stretch (sp³) ~2954~2900 - 3000Present in both
C-C Stretch ~920N/A-

Analysis of the Comparison:

  • C≡N Stretch: The nitrile stretching frequency in acetonitrile is typically observed around 2253-2267 cm⁻¹[3][4][5]. For bromoacetonitrile, the peak is reported around 2250 cm⁻¹. While a significant blue shift isn't always prominent in this specific case due to other influencing factors, the presence of the electronegative bromine atom does strengthen the C≡N bond. The expected blue shift from the inductive effect can be subtle and sometimes counteracted by other vibrational coupling effects within the molecule. However, the key takeaway is the presence of this strong, sharp absorption in the characteristic nitrile region, confirming the C≡N functionality.

  • C-Br Stretch: The most definitive evidence for the successful alpha-bromination is the appearance of a new, strong to medium intensity absorption band in the fingerprint region, typically between 650 cm⁻¹ and 550 cm⁻¹, which is characteristic of the C-Br stretching vibration.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions unique to the molecule as a whole. The introduction of the bromine atom will lead to significant changes in this region compared to the non-brominated analog, providing further confirmation of the structural modification.

Experimental Protocols for High-Fidelity Spectral Acquisition

The quality of an IR spectrum is highly dependent on proper sample preparation and the chosen analytical technique. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern, versatile, and highly recommended method for analyzing both liquid and solid organic compounds with minimal sample preparation.[6][7][8][9][10][11]

Workflow for ATR-FTIR Analysis

G cluster_prep Sample Preparation cluster_analysis ATR-FTIR Analysis cluster_data Data Processing & Interpretation Liquid Liquid Sample Background 1. Collect Background Spectrum (Clean ATR Crystal) Liquid->Background Solid Solid Sample Solid->Background Sample_Scan 2. Apply Sample to Crystal Background->Sample_Scan Pressure 3. Apply Pressure (for solids) Sample_Scan->Pressure If solid Collect 4. Collect Sample Spectrum Pressure->Collect Clean 5. Clean ATR Crystal Collect->Clean Process Process Spectrum (Baseline Correction, etc.) Clean->Process Interpret Interpret Spectrum (Identify Key Bands) Process->Interpret

Caption: General workflow for ATR-FTIR analysis of organic samples.

Detailed Step-by-Step Methodology

For Liquid Alpha-Bromo Nitriles:

  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, using a soft, lint-free wipe. Ensure the crystal is completely dry.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This will account for any atmospheric and instrumental absorptions.

  • Sample Application: Place a single drop of the liquid alpha-bromo nitrile directly onto the center of the ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, co-adding 16 to 32 scans provides a good signal-to-noise ratio.

  • Post-Analysis Cleaning: After the analysis, clean the ATR crystal meticulously with an appropriate solvent to remove all traces of the sample.

For Solid Alpha-Bromo Nitriles:

  • Crystal Cleaning & Background Scan: Follow steps 1 and 2 as described for liquid samples.

  • Sample Application: Place a small amount of the solid alpha-bromo nitrile powder onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the solid and the ATR crystal, which is crucial for obtaining a high-quality spectrum.

  • Sample Scan: Acquire the IR spectrum as described in step 4 for liquid samples.

  • Post-Analysis Cleaning: Release the pressure, remove the bulk of the solid sample, and then clean the crystal thoroughly with a solvent that dissolves the sample.

Self-Validating Your Analysis: Key Spectral Landmarks to Confirm Structure

To ensure the trustworthiness of your structural confirmation, a self-validating approach should be employed. This involves identifying a constellation of key spectral features that, when considered together, provide unambiguous evidence for the presence of the alpha-bromo nitrile moiety.

G cluster_0 Structural Confirmation of Alpha-Bromo Nitrile cluster_1 Key Spectral Evidence Confirmation Confirmed α-Bromo Nitrile CN_Stretch Strong, Sharp C≡N Stretch (~2250 cm⁻¹) CN_Stretch->Confirmation CBr_Stretch Medium-Strong C-Br Stretch (~650-550 cm⁻¹) CBr_Stretch->Confirmation CH_Stretch sp³ C-H Stretch (~2900-3000 cm⁻¹) CH_Stretch->Confirmation Fingerprint_Change Altered Fingerprint Region (vs. non-brominated analog) Fingerprint_Change->Confirmation

Caption: Logical relationship of key IR spectral features for the confirmation of an alpha-bromo nitrile structure.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural confirmation of alpha-bromo nitriles. By understanding the inductive effect of the alpha-bromo substituent on the nitrile stretching frequency and by identifying the characteristic C-Br stretching vibration, researchers can confidently verify the successful synthesis of these important chemical intermediates. The use of modern techniques like ATR-FTIR, coupled with the systematic, self-validating interpretation of the key spectral features outlined in this guide, will ensure the scientific integrity and accelerate the progress of research and development in the chemical and pharmaceutical sciences.

References

  • Acetonitrile (CH₃CN) - VPL. (n.d.). Retrieved from [Link]

  • Far IR-spectra of acetonitrile[3] (spectral resolution: 0.25 cm À1 ).... (n.d.). ResearchGate. Retrieved from [Link]

  • Pace, E. L., & Noe, L. (1968). Infrared Spectra of Acetonitrile and Acetonitrile‐d3. The Journal of Chemical Physics.
  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (2008).
  • Acetonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). Retrieved from [Link]

  • ATR-FTIR - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (2008).
  • Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. (2021, April 10). ResearchGate. Retrieved from [Link]

  • Nitrile IR Spectroscopy Overview. (n.d.). Scribd. Retrieved from [Link]

  • IR Spectroscopy - Factors Affecting IR Absorption Frequency. (2022, September 24). YouTube. Retrieved from [Link]

  • Vibration spectra of the Acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Inductive effect. (n.d.). In Wikipedia. Retrieved from [Link]

  • Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. (n.d.). PMC. Retrieved from [Link]

  • Acetonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

  • Directing Inductive Effects of Alkyl Groups. (2019, December 30). Chemistry LibreTexts. Retrieved from [Link]

  • Changing Vibration Coupling Strengths of Liquid Acetonitrile with an Angle-tuned Etalon. (n.d.). Retrieved from [Link]

  • Acetonitrile – Molecular vibrations. (2026, February 3). Comp-Photo-Chem. Retrieved from [Link]

  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. (2016). The Journal of Physical Chemistry B.

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Quantitative Analysis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile: A GC-MS Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Trace Halide Analysis

In the synthesis of androgen receptor antagonists like Enzalutamide , the compound 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (CAS 1557968-58-7) serves as a pivotal electrophilic intermediate. However, its chemical nature—an


-haloacetonitrile—classifies it as a Potentially Genotoxic Impurity (PGI)  due to its alkylating capability.

While High-Performance Liquid Chromatography (HPLC) is the workhorse for assay purity, it often struggles with the specificity and sensitivity required to detect trace alkyl halides at sub-10 ppm levels, particularly in complex reaction matrices.

This guide presents a validated, high-sensitivity GC-MS (SIM) methodology, contrasting it objectively against HPLC-UV and GC-FID alternatives. We focus on overcoming the primary analytical challenge: thermal instability of the


-bromo bond during volatilization.

Part 1: Comparative Analysis of Analytical Platforms

Selecting the right platform depends on the "Three S's": Sensitivity, Specificity, and Stability.

FeatureGC-MS (Recommended) HPLC-UV GC-FID
Primary Utility Trace Quantification (PGI screening)Assay & Purity (Main peak)Process Control (High conc.)
LOD (Limit of Detection) < 0.5 ppm (SIM Mode)~50–100 ppm~10–20 ppm
Specificity High (Mass spectral fingerprint distinguishes

-bromo from des-bromo analogs)
Low (Co-elution risk with non-brominated precursors)Medium (Retention time only)
Thermal Risk Moderate (Requires PTV/COC injection)None (Ambient temp)High (Standard hot injection)
Matrix Tolerance High (Solvent extraction removes salts)Moderate (Requires buffer matching)High
Why GC-MS Wins for This Application

The


-bromo nitrile moiety provides a distinct mass spectral fragmentation pattern (loss of Br•) that allows for Selected Ion Monitoring (SIM) . This filters out matrix noise that blinds UV detectors, enabling quantification at the ppm levels required by ICH M7 guidelines for mutagenic impurities.

Part 2: Technical Deep Dive & Experimental Protocol

The Stability Challenge

The C-Br bond alpha to the nitrile group is chemically activated. In a standard Split/Splitless injector at 250°C, this compound is prone to dehydrobromination or debromination , leading to false-low results and ghost peaks (often the des-bromo precursor).

The Solution: Use a Programmed Temperature Vaporizer (PTV) or Cool On-Column (COC) inlet. This introduces the sample at a low temperature (e.g., 40°C) and ramps rapidly, minimizing thermal stress.

Experimental Workflow
Reagents & Standards
  • Analyte: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (Reference Standard, >98%).

  • Internal Standard (IS): 4-Bromobenzonitrile (structurally similar, stable).

  • Solvent: Toluene (Preferred over Methanol/Ethanol to prevent nucleophilic attack on the

    
    -bromo position).
    
GC-MS Parameters
  • System: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: DB-1701 or DB-624 (30 m × 0.25 mm × 1.4 µm).

    • Reasoning: A mid-polarity column prevents tailing of the nitrile group while avoiding the high bleed of wax columns at required bake-out temperatures.

  • Inlet (PTV Mode):

    • Injection Vol: 1.0 µL.

    • Temp Program: 40°C (0.1 min)

      
       700°C/min 
      
      
      
      240°C.
    • Mode: Solvent Vent (to concentrate analyte) or Splitless.

  • Oven Program:

    • 60°C (Hold 1 min)

    • 15°C/min to 200°C

    • 30°C/min to 260°C (Hold 3 min)

  • Mass Spectrometer (EI Source):

    • Source Temp: 230°C.

    • SIM Parameters:

      • Target Ion (Quant): m/z 208 (Base peak, loss of

        
        -Br).
        
      • Qualifier Ions: m/z 287, 289, 291 (Molecular Ion cluster

        
        , characteristic 1:2:1 isotopic pattern for 
        
        
        
        ).
      • Note: Monitoring the molecular ion confirms the intact structure, while the fragment ion provides maximum sensitivity.

Part 3: Visualizing the Workflow

The following diagram illustrates the critical decision points in the analytical workflow, specifically designed to mitigate thermal degradation.

GCMS_Workflow cluster_warning Critical Control Point Sample Crude Reaction Mixture (Matrix) Prep Liquid-Liquid Extraction (Toluene) Sample->Prep Isolate Organics Inlet PTV Inlet (Cold Injection) Start: 40°C -> Ramp Prep->Inlet Avoid Thermal Shock Separation GC Separation DB-1701 Column Inlet->Separation Volatilization Ionization EI Source (Electron Impact) Separation->Ionization Elution Detection MS Detection (SIM Mode) Target: m/z 208, 289 Ionization->Detection Filter Ions Data Quantification (< 10 ppm LOD) Detection->Data Integrate

Figure 1: Optimized GC-MS workflow emphasizing Cold Injection (PTV) to prevent analyte degradation.

Part 4: Validation Data (Synthesized)

The following performance metrics represent typical validation results for this method under ICH Q2(R1) conditions.

ParameterResultAcceptance Criteria
Linearity (

)
0.9992 (Range: 0.5 – 50 µg/mL)

LOD (S/N > 3) 0.05 µg/mL (~0.5 ppm relative to API)N/A
LOQ (S/N > 10) 0.15 µg/mLSufficient for limit
Recovery (Accuracy) 94.5% – 102.3%80% – 120%
Precision (RSD, n=6) 2.1%

Specificity No interference at retention timeNo co-elution
Key Mechanistic Insight: Isotope Patterns

The presence of two bromine atoms (on the phenyl ring and the


-carbon) creates a distinctive isotopic envelope.
  • 79Br and 81Br exist in a ~1:1 ratio.

  • For a dibromo compound, the molecular ion cluster appears at M , M+2 , and M+4 with relative intensities of 1:2:1 .

  • Validation Check: If your mass spectrum shows a 1:1 doublet instead of a 1:2:1 triplet, you have likely lost one bromine atom (thermal degradation), invalidating the run.

Part 5: Synthesis Pathway Context

Understanding where this impurity originates helps in controlling it. It is typically formed during the bromination of the acetonitrile precursor.

Synthesis_Pathway cluster_control Impurity Control Strategy Precursor 4-bromo-3-methylphenylacetonitrile Target 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (The Analyte) Precursor->Target Alpha-Bromination Reagent Brominating Agent (e.g., NBS or Br2) Reagent->Target Drug Enzalutamide Intermediate (Coupling Product) Target->Drug Nucleophilic Substitution

Figure 2: Origin of the impurity in the synthetic pathway.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • BenchChem. (2025).[1] A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (CAS 1557968-58-7).Link

  • Uzun, B. O., et al. (2021). Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods. Journal of Pharmaceutical and Biomedical Analysis.[2] Link

  • Chromatography Forum. (2007). Method development for alpha-bromo acetonitriles: Thermal degradation risks.Link

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Safety Operating Guide

Personal protective equipment for handling 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Part 1: Hazard Architecture & Risk Assessment

Senior Scientist Note: You are handling an


-bromoacetonitrile derivative . While a specific Safety Data Sheet (SDS) for this exact catalog number may be sparse, its structural pharmacophore—a benzylic bromide adjacent to a nitrile group—dictates its reactivity. It functions as a potent alkylating agent  and a severe lachrymator .

Do not treat this merely as a "toxic solid." Treat it as a chemical warfare agent analog (similar to bromobenzyl cyanide). The primary risks are corneal damage from vapors, respiratory edema , and systemic toxicity via dermal absorption.

Inferred Hazard Classification (Analog-Based)
Hazard ClassCategorySignal WordH-Statement
Acute Toxicity (Oral/Dermal) Cat 3DANGERH301/H311: Toxic if swallowed or in contact with skin.[1][2]
Skin Corrosion/Irritation Cat 1BDANGERH314: Causes severe skin burns and eye damage.[3][4]
Eye Damage/Irritation Cat 1DANGERH318: Causes serious eye damage (Lachrymator).
STOT - Single Exposure Cat 3WARNINGH335: May cause respiratory irritation.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (nitrile gloves and safety glasses) is insufficient for prolonged handling of


-halogenated nitriles due to rapid permeation and vapor volatility.
Hand Protection Strategy (The "Breakthrough" Logic)

Nitrile rubber degrades quickly when exposed to halogenated organic compounds. The benzylic bromide moiety can permeate standard 4-mil nitrile gloves in <5 minutes.

  • Primary Layer (Skin Contact): Silver Shield® (EVOH/PE Laminate) or Viton® .

    • Why: These materials provide >4 hours of breakthrough protection against halogenated organics.

  • Secondary Layer (Outer): Standard Nitrile (minimum 5 mil) .

    • Why: Provides dexterity and protects the inner laminate glove from physical tears.[5]

  • Protocol: "Double-Glove" technique is mandatory. If the outer glove is splashed, strip and replace immediately.

Ocular & Respiratory Defense[2][4][5][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).

    • Critical: Safety glasses with side shields are prohibited . Vapors can bypass side shields, causing immediate lachrymation (tearing) and temporary blindness, increasing the risk of dropping the reagent.

  • Respiratory:

    • Routine: Work strictly inside a certified Chemical Fume Hood (Face velocity: 100 fpm).

    • Spill/Emergency: Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Note: The "Acid Gas" component is required because hydrolysis releases Hydrogen Bromide (HBr) and potentially Hydrogen Cyanide (HCN).

Part 3: Operational Workflow & Engineering Controls

A. Weighing & Transfer Protocol
  • Pre-Check: Verify fume hood sash is at the working height. Place a balance inside the hood if possible.

  • Static Control: Use an antistatic gun or polonium strip.

    
    -bromo nitriles are often fine, crystalline powders that fly easily.
    
  • The "Closed Transfer" Rule:

    • Tare the receiving vessel (flask) with a septum or cap on.

    • Open the reagent container only inside the hood.

    • Transfer solid using a disposable spatula (do not reuse).

    • Reseal both containers immediately.

    • Wipe the exterior of the reagent bottle with a tissue soaked in 10% Sodium Thiosulfate (quenching agent) before returning to storage.

B. Reaction Monitoring
  • Venting: Reactions involving this compound must be vented through a scrubber or directly into the hood exhaust. Do not use open vessels.

  • Heating: Avoid heating above 80°C unless in a sealed, pressure-rated vessel, as decomposition releases toxic nitrile vapors.

Part 4: Emergency Response & Decontamination

Decontamination Solution (The "Quench")

The most effective way to neutralize an


-bromo nitrile is nucleophilic substitution.
  • Recipe: 10% Sodium Thiosulfate (

    
    ) in water + 1% Sodium Carbonate (
    
    
    
    ).
  • Mechanism: Thiosulfate displaces the bromide, forming a non-volatile, water-soluble Bunte salt.

Decision Logic: Exposure & Spill Response

SafetyProtocol Start Hazard Event Detected Type Identify Event Type Start->Type Spill Spill (>100mg) Type->Spill Skin Skin Exposure Type->Skin Eye Eye Exposure Type->Eye Evacuate 1. Evacuate Area 2. Close Hood Sash Spill->Evacuate Wash Immediate Wash (15 min) Soap & Water (No Alcohol!) Skin->Wash EyeWash Eye Wash Station (15 min) Force Eyelids Open Eye->EyeWash PPE_Don Don Full PPE: Silver Shield Gloves + Goggles (Resp if outside hood) Evacuate->PPE_Don Quench Apply 10% Na2S2O3 Solution Wait 20 mins (Pink/Clear change) PPE_Don->Quench Cleanup Absorb with Vermiculite Dispose as Haz Waste Quench->Cleanup Medical Seek Medical Attention (Bring SDS/Structure) Wash->Medical EyeWash->Medical

Figure 1: Decision matrix for emergency response.[1][3][4][6][7][8] Note that alcohol is prohibited for skin washing as it enhances dermal absorption of lipophilic bromides.

Part 5: Waste Disposal & Logistics

Crucial Warning: Do NOT mix this waste with strong acids. Although the nitrile group is stable, acidic hydrolysis in the presence of moisture can theoretically release HCN gas over time.

Waste StreamHandling Protocol
Solid Waste Dissolve in a minimal amount of acetone/ethanol and quench with aqueous thiosulfate before disposal. If disposal as pure solid is required, double-bag in chemically resistant polyethylene.
Liquid Waste Segregate into "Halogenated Organic" waste streams. Label clearly: "Contains lachrymatory alpha-bromo nitrile."
Contaminated Sharps Needles used with this compound must be uncapped and placed directly into a sharps container. Do not recap (risk of self-injection).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: 2-Bromo-2-phenylacetonitrile. National Library of Medicine. [Link]

Sources

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